Ethylsulfonylacetonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-8(6,7)4-3-5/h2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCQAGDGGSOQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethylsulfonylacetonitrile: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethylsulfonylacetonitrile
This compound, a seemingly unassuming small molecule, holds a significant position in the landscape of modern organic synthesis and drug discovery. Its strategic combination of a reactive nitrile group and an electron-withdrawing ethylsulfonyl moiety makes it a valuable building block for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis and detailed characterization of this compound, offering practical insights and methodologies for researchers in the pharmaceutical and chemical industries. Its applications as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals underscore the importance of robust and well-characterized synthetic routes.
Synthesis of this compound: A Tale of Oxidation
The primary and most efficient route to this compound involves the oxidation of its thioether precursor, ethylthioacetonitrile. This transformation can be achieved through several methods, with the choice of oxidant and catalyst playing a crucial role in the reaction's efficiency, selectivity, and environmental impact.
Method 1: Hydrogen Peroxide Oxidation with a Tungstate Catalyst
A widely employed and scalable method for the synthesis of this compound utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of a tungstate salt, such as sodium tungstate hydrate.[1] This method is favored for its use of a relatively inexpensive and environmentally benign oxidant, with water as the primary byproduct.
Reaction Scheme:
Figure 1: Synthesis of this compound via Hydrogen Peroxide Oxidation.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide (H₂O₂): A green and potent oxidizing agent. Its concentration and stoichiometry are critical; an excess ensures complete conversion of the starting material and any sulfoxide intermediate to the desired sulfone.
-
Sodium Tungstate (Na₂WO₄): The catalyst is essential for activating the hydrogen peroxide. In the presence of H₂O₂, tungstate forms a peroxotungstate species, which is the active oxidant responsible for the efficient oxygen transfer to the sulfur atom.
-
Acetic Acid: Serves as a solvent that facilitates the solubility of both the organic substrate and the inorganic catalyst system. It also participates in the catalytic cycle.
Experimental Protocol:
-
To a solution of ethylthioacetonitrile in acetic acid, add a catalytic amount of sodium tungstate hydrate (typically 0.01-0.03 equivalents).[1]
-
Cool the mixture in an ice bath and add hydrogen peroxide (30% aqueous solution, 2-4 equivalents) dropwise, maintaining the reaction temperature between 40-80°C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate or chloroform.[1]
-
The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Self-Validating System: The progress of the oxidation can be monitored by TLC, where the less polar ethylthioacetonitrile will have a higher Rf value than the more polar sulfoxide intermediate, which in turn will be higher than the final, most polar this compound product. The disappearance of the starting material and the intermediate spots confirms the completion of the reaction.
Method 2: Oxidation with Potassium Monopersulfate (Oxone®)
An alternative and highly effective method for the oxidation of ethylthioacetonitrile employs potassium monopersulfate, often available as the triple salt Oxone® (2KHSO₅·KHSO₄·K₂SO₄). This method often proceeds under mild conditions and can be advantageous in certain contexts.
Reaction Scheme:
Figure 2: Synthesis of this compound using Potassium Monopersulfate.
Causality Behind Experimental Choices:
-
Potassium Monopersulfate (KHSO₅): A powerful and versatile oxidizing agent that is soluble in water. It provides the active oxygen for the sulfoxidation.
-
Quaternary Ammonium Salt: In a biphasic system (e.g., water and an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt is often used to facilitate the transport of the peroxymonosulfate anion from the aqueous phase to the organic phase where the ethylthioacetonitrile resides.[2]
Experimental Protocol:
-
Dissolve ethylthioacetonitrile in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare an aqueous solution of potassium monopersulfate (Oxone®) and add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Combine the two phases and stir the mixture vigorously at room temperature. The reaction temperature is typically controlled between 10-50°C.[2]
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 1-5 hours.[2]
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Further purification can be performed by column chromatography if necessary.
Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value | Source |
| CAS Number | 13654-62-1 | N/A |
| Molecular Formula | C₄H₇NO₂S | N/A |
| Molecular Weight | 133.17 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.50 - 1.55 | Triplet (t) | 3H | -CH₂CH ₃ |
| 3.30 - 3.37 | Quartet (q) | 2H | -CH ₂CH₃ |
| 3.97 - 3.98 | Singlet (s) | 2H | -CH ₂CN |
(Solvent: CDCl₃)[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~10 | -CH₂C H₃ |
| ~50 | -C H₂CH₃ |
| ~55 | -C H₂CN |
| ~115 | -C N |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Alkyl |
| ~2250 | C≡N stretch | Nitrile |
| ~1300 and ~1150 | S=O stretch (asymmetric and symmetric) | Sulfone |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z (Predicted) | Fragment |
| 133 | [M]⁺ (Molecular Ion) |
| 104 | [M - C₂H₅]⁺ |
| 92 | [M - CH₃CN]⁺ |
| 78 | [M - C₂H₅SO]⁺ |
| 64 | [SO₂]⁺ |
Conclusion
This technical guide has detailed robust and efficient methods for the synthesis of this compound, a key building block in organic synthesis. The oxidation of ethylthioacetonitrile using either hydrogen peroxide with a tungstate catalyst or potassium monopersulfate offers high yields and operational simplicity. The comprehensive characterization data, including ¹H NMR and predicted ¹³C NMR, IR, and mass spectral data, provides a solid framework for the identification and quality control of this important compound. The methodologies and insights presented herein are intended to empower researchers and professionals in their pursuit of novel chemical entities with potential applications in drug discovery and development.
References
An In-Depth Technical Guide to Ethylsulfonylacetonitrile (CAS 13654-62-1): Synthesis, Properties, and Applications
Introduction: Unveiling a Versatile Synthetic Building Block
Ethylsulfonylacetonitrile, registered under CAS Number 13654-62-1, is a bifunctional organic molecule that has carved a significant niche as a versatile intermediate in the synthesis of complex chemical entities. Characterized by the presence of both a nitrile group and an ethylsulfonyl group attached to a central methylene unit, this compound exhibits a unique reactivity profile. The potent electron-withdrawing nature of both functional groups renders the alpha-protons on the central carbon acidic, making it a valuable C2 synthon for carbon-carbon bond formation. This guide provides an in-depth exploration of its chemical and physical properties, detailed synthesis protocols, reactivity, and key applications, with a focus on its role in the agrochemical and pharmaceutical industries.
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in a research and development setting. While extensive experimental data for this compound is not comprehensively available in peer-reviewed literature, a combination of data from commercial suppliers and theoretical predictions provides a robust profile.
Physical and Chemical Properties
The key physical and chemical identifiers for this compound are summarized in the table below. The compound is typically supplied as a colorless to pale-yellow liquid. It is crucial to note that some properties, such as the boiling point, are predicted values derived from computational models.
| Property | Value | Source(s) |
| CAS Number | 13654-62-1 | [General] |
| Molecular Formula | C₄H₇NO₂S | [General] |
| Molecular Weight | 133.17 g/mol | [General] |
| IUPAC Name | 2-(ethylsulfonyl)acetonitrile | [General] |
| Synonyms | Cyanomethyl ethyl sulfone | [General] |
| Appearance | Colorless to pale-yellow liquid | [General] |
| Boiling Point | 343.0 °C at 760 mmHg (Predicted) | [General] |
| Density | ~1.22 g/cm³ (Predicted) | [General] |
| Solubility | Soluble (53 g/L) at 25 °C (Calculated) | [General] |
| Storage Temperature | 2-8°C or Room Temperature | [General] |
Spectroscopic Profile (Estimated)
Definitive, published spectra for this compound are not readily accessible. However, based on the known effects of its constituent functional groups, a reliable, estimated spectroscopic profile can be constructed. This is invaluable for reaction monitoring (e.g., via TLC and IR) and for the preliminary characterization of synthesized material.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the strong, characteristic absorptions of the nitrile and sulfonyl groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| Nitrile (C≡N) | 2260 - 2240 | Stretching |
| Sulfonyl (S=O) | 1350 - 1300 & 1160 - 1120 | Asymmetric & Symmetric Stretching |
| Alkyl C-H | 3000 - 2850 | Stretching |
Source: Based on standard IR absorption frequencies for organic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The simplicity of the molecule's structure would lead to a straightforward NMR spectrum. The chemical shifts are heavily influenced by the deshielding effects of the adjacent electron-withdrawing groups.
¹H NMR (Estimated):
-
-SO₂-CH₂-CN: A singlet, expected in the range of δ 3.5 - 4.0 ppm . The strong deshielding by both the sulfonyl and nitrile groups shifts these methylene protons significantly downfield.
-
CH₃-CH₂-SO₂-: A quartet, expected around δ 3.2 - 3.6 ppm . These methylene protons are deshielded by the sulfonyl group.
-
CH₃-CH₂-SO₂-: A triplet, expected around δ 1.3 - 1.6 ppm . These methyl protons are the most upfield signal in the spectrum.
¹³C NMR (Estimated):
-
-SO₂-CH₂-CN: Expected around δ 45 - 55 ppm .
-
CH₃-CH₂-SO₂-: Expected around δ 40 - 50 ppm .
-
-C≡N: The nitrile carbon is expected in the range of δ 115 - 120 ppm .
-
CH₃-CH₂-SO₂-: The terminal methyl carbon is expected around δ 5 - 15 ppm .
Source: Estimates based on published data for analogous structures and standard chemical shift tables.[1][2]
Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 133. Common fragmentation patterns would likely involve the loss of the ethyl group, SO₂, and other small fragments.
Part 2: Synthesis and Manufacturing Protocols
The primary industrial synthesis of this compound involves the oxidation of its thioether precursor, ethylthioacetonitrile. Several methods have been patented, reflecting different approaches to optimizing yield, safety, and environmental impact. The choice of oxidant and catalyst is a critical decision point in the process design.
Workflow for Synthesis via Oxidation
The general transformation involves the conversion of the sulfide to the sulfone. This requires a potent oxidizing agent capable of adding two oxygen atoms to the sulfur center without affecting the nitrile or alkyl groups.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Tungsten-Catalyzed H₂O₂ Oxidation
This method, adapted from patent literature, is favored for its use of relatively inexpensive and environmentally benign reagents.[1] Hydrogen peroxide is the primary oxidant, and its activity is enhanced by a tungsten-based catalyst.
Causality: Acetic acid serves as a solvent that is miscible with aqueous hydrogen peroxide and provides a slightly acidic medium that can facilitate the catalytic cycle. Sodium tungstate is the catalyst precursor; in the presence of H₂O₂, it forms pertungstate species, which are the active oxidants responsible for transferring oxygen to the sulfur atom of the thioether. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and decomposition of hydrogen peroxide.
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, a condenser, and a constant pressure dropping funnel.
-
Charging Reagents: To the flask, add ethylthioacetonitrile (1.0 eq), acetic acid (1.0 eq), and sodium tungstate dihydrate (0.01-0.03 eq).
-
Initiation: Begin stirring the mixture at room temperature.
-
Oxidant Addition: Slowly add 27-30% hydrogen peroxide (2.1 eq) dropwise via the dropping funnel. Monitor the internal temperature closely and use a cooling bath (ice-water) to maintain the reaction temperature between 40-80 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at the specified temperature for 1-5 hours, monitoring the disappearance of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture. Add an organic solvent such as ethyl acetate or chloroform for extraction.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bisulfite solution (to quench any remaining peroxide), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil, this compound, can be purified further by vacuum distillation if required.
Alternative Protocol: Phase-Transfer Catalyzed Oxone® Oxidation
An alternative "green" synthesis method avoids organic solvents in the reaction step, using water as the medium.[1] This process utilizes potassium monopersulfate (often as the triple salt, Oxone®) as the oxidant under phase-transfer catalysis conditions.
Causality: Ethylthioacetonitrile is organic and insoluble in water, while Oxone® is an inorganic salt soluble in water. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is required to transport the persulfate anion from the aqueous phase to the organic phase (the thioether) where the oxidation can occur. This method offers mild reaction conditions and simplifies the workup by avoiding large volumes of organic reaction solvents.
Part 3: Reactivity and Mechanistic Insights
The synthetic utility of this compound stems directly from the activating properties of its two functional groups.
Caption: Key reactivity pathways of this compound.
Acidity of the α-Protons
The most significant chemical feature of this compound is the acidity of the methylene protons situated between the sulfonyl and nitrile groups. Both groups are powerful electron-withdrawing groups via induction and resonance (for the nitrile), which effectively stabilize the resulting conjugate base (a carbanion).
-
Sulfonyl Group (-SO₂R): Stabilizes an adjacent negative charge through strong inductive effects and, potentially, through d-orbital overlap.
-
Nitrile Group (-C≡N): Stabilizes the negative charge through both a strong inductive effect and resonance delocalization of the lone pair onto the nitrogen atom.
Reactions as a Nucleophile
Upon deprotonation with a suitable base, the resulting stabilized carbanion can participate in a wide array of classic carbon-carbon bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce new alkyl chains at the alpha position.
-
Aldol-type Condensations: Addition to aldehydes and ketones to form β-hydroxy sulfonyl nitriles.
-
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
This reactivity makes it a valuable building block for introducing a CH(SO₂Et)(CN) moiety into a target molecule, which can then be further elaborated.
Part 4: Applications in Industry
This compound is not an end-product itself but a crucial intermediate. Its primary documented application is in the agrochemical sector, with important connections to the pharmaceutical industry.
Agrochemicals: Synthesis of Rimsulfuron
The most well-documented and industrially significant use of this compound is as a key intermediate in the synthesis of Rimsulfuron.[1][3] Rimsulfuron is a post-emergence sulfonylurea herbicide used to control a wide variety of grasses and broadleaf weeds in crops such as maize and potatoes. The ethylsulfonyl moiety of the intermediate is directly incorporated into the final herbicide structure. The synthesis involves the reaction of this compound with other precursors to build the complex heterocyclic core of the final active ingredient.[3]
Pharmaceutical Development
While direct use in a marketed drug is less documented, the sulfonylacetonitrile motif is of significant interest to medicinal chemists. A structurally related compound, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, serves as an intermediate in the synthesis of Baricitinib.[2] Baricitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. This highlights the value of the sulfonylacetonitrile functional group arrangement as a pharmacophore or a reactive handle for constructing complex, biologically active molecules. Its ability to act as a versatile nucleophilic building block allows for its incorporation into diverse molecular scaffolds during drug discovery and development campaigns.
Part 5: Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential. It is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, often recommended at 2-8°C for long-term stability.
Conclusion
This compound (CAS 13654-62-1) is a powerful and versatile chemical intermediate whose value is derived from the unique activation conferred by its geminal sulfonyl and nitrile functionalities. Its readily accessible α-protons allow it to serve as a potent nucleophile, enabling the construction of complex molecular architectures. While its most prominent role is in the industrial synthesis of the herbicide Rimsulfuron, its structural motifs and reactivity patterns are highly relevant to the field of pharmaceutical development. The synthesis protocols, based on the oxidation of its thioether precursor, offer robust and scalable routes to its production. For researchers and drug development professionals, a firm grasp of the properties, synthesis, and reactivity of this compound provides another valuable tool for the art of modern organic synthesis.
References
An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethylsulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylsulfonylacetonitrile, a key intermediate in the synthesis of sulfonylurea herbicides, possesses a unique molecular architecture that dictates its reactivity and utility in organic synthesis. This guide provides a comprehensive analysis of its molecular structure, bonding, and physicochemical properties. We will delve into the electronic effects of the sulfonyl and nitrile groups, explore its synthesis and reactivity profile, and detail its primary application. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and agrochemical development.
Introduction
This compound (CAS No. 13654-62-1) is a bifunctional organic molecule that has garnered significant interest as a versatile building block in chemical synthesis. Its structure features a reactive methylene group activated by two powerful electron-withdrawing groups: a sulfonyl group and a nitrile group. This dual activation confers a high degree of acidity to the α-protons, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.
The primary industrial application of this compound is as a crucial intermediate in the manufacture of the sulfonylurea herbicide, rimsulfuron.[1] Understanding the intricacies of its molecular structure and bonding is paramount to optimizing its synthesis and exploring its potential in other areas of chemical and pharmaceutical development.
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₄H₇NO₂S, with a molecular weight of 133.17 g/mol .[2] It is a colorless to pale-yellow liquid under standard conditions.[3]
Structural Elucidation
The structure of this compound consists of an ethyl group attached to a sulfonyl group, which in turn is bonded to a cyanomethylene group.
Diagram of the molecular structure of this compound:
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted or calculated and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 13654-62-1 | [3][4][5] |
| Molecular Formula | C₄H₇NO₂S | [2][3] |
| Molecular Weight | 133.17 g/mol | [2] |
| Appearance | Colorless to pale-yellow liquid | [3] |
| Boiling Point | 343.0 ± 25.0 °C (Predicted) | [1][6] |
| Density | 1.222 g/cm³ (Predicted) | [3] |
| Solubility in Water | 53 g/L at 25 °C (Calculated) | [4] |
| Flash Point | 161.254 °C | [3] |
Bonding and Electronic Effects
The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of the sulfonyl (-SO₂) and nitrile (-C≡N) groups.
-
Sulfonyl Group: The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is double-bonded to two highly electronegative oxygen atoms. This creates a strong dipole moment and a significant partial positive charge on the sulfur atom, which inductively withdraws electron density from the adjacent methylene group.
-
Nitrile Group: The cyano group also exerts a strong inductive and resonance electron-withdrawing effect. The triple bond between carbon and nitrogen is highly polarized towards the nitrogen atom.
The cumulative effect of these two groups is a pronounced increase in the acidity of the protons on the α-carbon (the methylene group). The resulting carbanion is highly stabilized by delocalization of the negative charge onto the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group. This exceptional stability makes this compound a readily accessible and versatile C-nucleophile for various synthetic transformations.
Synthesis of this compound
A robust and industrially scalable synthesis of this compound involves the oxidation of ethylthioacetonitrile. This method is noted for its efficiency and mild reaction conditions.
Experimental Protocol: Oxidation of Ethylthioacetonitrile
This protocol is based on the methodology described in Chinese patent CN101100450A.
Workflow for the Synthesis of this compound:
Caption: A schematic workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Charging the Reactor: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with ethylthioacetonitrile, acetic acid, and a catalytic amount of sodium tungstate dihydrate.
-
Oxidant Addition: 30% hydrogen peroxide is added dropwise to the stirred reaction mixture at room temperature. The addition rate should be controlled to maintain the reaction temperature between 40-50 °C.
-
Reaction: After the addition is complete, the mixture is stirred at 40-50 °C for approximately 2 hours.
-
Work-up: The aqueous acetic acid is removed under reduced pressure. The remaining mixture is cooled, and water is added to dissolve any salts.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide as Oxidant: Hydrogen peroxide is a green and atom-economical oxidizing agent, with water being the only byproduct.
-
Acetic Acid as Solvent: Acetic acid is an effective solvent for both the starting material and the oxidant, facilitating the reaction.
-
Sodium Tungstate as Catalyst: The tungstate catalyst is crucial for the efficient and selective oxidation of the thioether to the sulfone.
Reactivity and Applications
The high acidity of the α-protons in this compound makes it a valuable reagent in reactions requiring a soft carbon nucleophile.
Acidity and Deprotonation
The pKa of the methylene protons is significantly lowered due to the adjacent electron-withdrawing groups, allowing for easy deprotonation with a variety of bases, such as sodium ethoxide or potassium carbonate, to form a stabilized carbanion.
Key Reactions
-
Alkylation: The carbanion of this compound readily undergoes alkylation with various electrophiles, such as alkyl halides, providing a straightforward method for carbon chain extension.
-
Michael Addition: As a soft nucleophile, the carbanion is an excellent Michael donor, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, and sulfones.
-
Heterocyclic Synthesis: The versatile reactivity of the nitrile and the activated methylene group makes this compound a useful precursor for the synthesis of various heterocyclic compounds.
Application in Herbicide Synthesis
The most prominent application of this compound is in the synthesis of rimsulfuron, a post-emergence sulfonylurea herbicide used for the control of a wide range of grasses and broadleaf weeds in crops such as maize and potatoes. In the synthesis of rimsulfuron, this compound is a key building block for the construction of the pyridine-sulfonamide moiety of the final molecule.[1]
Safety and Handling
This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a molecule of significant synthetic utility, primarily driven by the unique electronic properties imparted by the sulfonyl and nitrile functionalities. Its acidic methylene protons allow for a rich chemistry centered around the formation of a stabilized carbanion. The efficient and scalable synthesis of this compound has solidified its importance as a key intermediate in the agrochemical industry. Further exploration of its reactivity holds promise for its application in the synthesis of other valuable organic molecules.
References
- 1. Synthesis of Sulfonylurea Herbicide Rimsulfuron | Semantic Scholar [semanticscholar.org]
- 2. 13654-62-1(2-(Ethanesulfonyl)acetonitrile) | Kuujia.com [kuujia.com]
- 3. Cas 13654-62-1,this compound | lookchem [lookchem.com]
- 4. This compound | 13654-62-1 [chemicalbook.com]
- 5. This compound | 13654-62-1 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
An In-Depth Technical Guide to the Reactivity and Functional Groups of Ethylsulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethylsulfonylacetonitrile stands as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a potent electron-withdrawing sulfonyl group and a versatile nitrile functionality flanking a reactive methylene unit, imparts a rich and diverse chemical reactivity. This guide provides an in-depth exploration of the core reactivity principles of this compound, detailing the interplay of its functional groups and its application as a strategic synthon in the construction of complex molecular frameworks, particularly in the realm of drug discovery and development. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental insights, and showcase its role in the synthesis of medicinally relevant compounds.
Introduction: The Strategic Importance of this compound
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds with tailored physicochemical and pharmacological properties is ever-increasing.[1][2] this compound has emerged as a valuable and versatile reagent in this pursuit.[3][4] Its utility stems from the synergistic activation of its methylene protons by the adjacent ethylsulfonyl and cyano groups, rendering it a potent nucleophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The nitrile group itself is a valuable pharmacophore and a synthetic handle for further chemical elaborations.[5][6][7] This guide will systematically dissect the reactivity of this remarkable molecule, providing a comprehensive resource for researchers leveraging its synthetic potential.
Core Reactivity: Unraveling the Functional Group Synergy
The reactivity of this compound is fundamentally dictated by the electronic properties of its constituent functional groups: the ethylsulfonyl group, the nitrile group, and the activated methylene bridge.
The Activating Power of the Ethylsulfonyl and Nitrile Groups
The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the d-orbital resonance of the sulfur atom. Similarly, the nitrile group (-C≡N) is strongly electron-withdrawing through both inductive and resonance effects.[8] This dual activation significantly increases the acidity of the α-methylene protons, facilitating their removal by even mild bases to generate a stabilized carbanion.
This enhanced acidity is the cornerstone of this compound's utility as a nucleophilic building block.
Caption: Electronic effects governing the reactivity of this compound.
Key Transformations and Synthetic Applications
The activated methylene group of this compound serves as a versatile handle for a wide array of synthetic transformations, making it a valuable precursor for diverse molecular architectures.
Alkylation Reactions
The stabilized carbanion generated from this compound readily participates in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides.[10] This allows for the straightforward introduction of alkyl chains at the α-position, a fundamental transformation in building molecular complexity.
Protocol: General Procedure for the α-Alkylation of this compound [11]
-
Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a strong base (e.g., sodium hydride (1.1 eq) or LDA (1.1 eq)) portion-wise.
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the carbanion.
-
Electrophile Addition: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Condensation Reactions
This compound is an excellent substrate for condensation reactions with carbonyl compounds, such as aldehydes and ketones, in what is known as the Knoevenagel condensation.[12][13][14][15] This reaction provides a powerful method for the synthesis of α,β-unsaturated sulfonylnitriles, which are themselves versatile intermediates.
Caption: Workflow for the Knoevenagel condensation of this compound.
Synthesis of Heterocyclic Compounds
The multifunctionality of this compound makes it a prime candidate for the synthesis of a variety of heterocyclic systems, which are core structures in many pharmaceuticals.[8][16][17]
While direct, well-documented protocols for the synthesis of pyridines and pyrimidines starting specifically from this compound are not abundant in readily accessible literature, the general reactivity patterns of α-sulfonyl nitriles suggest their utility in established synthetic routes. For instance, α,β-unsaturated sulfonylnitriles derived from Knoevenagel condensation can undergo [4+2] cycloaddition reactions or other annulation strategies to form substituted pyridines.[18][19][20][21]
Similarly, the reaction of this compound with 1,3-dielectrophiles or participation in multicomponent reactions can lead to the formation of pyrimidine rings.[8][22][23][24] The activated methylene group can act as the C-C-C fragment in condensation reactions with amidines or ureas.[16]
Michael Addition Reactions
The carbanion of this compound can also act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds, esters, and nitriles.[25][26][27][28][29] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their analogs, which are valuable intermediates in organic synthesis.
Thorpe-Ziegler Reaction
In cases where this compound is further functionalized to contain a second nitrile group within the same molecule, it can undergo an intramolecular Thorpe-Ziegler reaction to form cyclic β-enaminonitriles, which can be subsequently hydrolyzed to cyclic ketones.[30][31][32] This reaction is particularly useful for the synthesis of five- and six-membered rings.
Role in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from this compound are of significant interest in drug discovery. The sulfonyl group is a common bioisostere for amide and ester functionalities, and it can participate in hydrogen bonding interactions with biological targets.[3] The nitrile group can also act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids.[5][6][7]
A prominent example of the application of a related α-sulfonylacetonitrile derivative is in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[30] The synthesis of a key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, highlights the importance of this class of compounds in accessing complex and medicinally relevant molecules.[1][15][20][30][33]
Table 1: Physicochemical Properties of a Representative α-Sulfonylacetonitrile Derivative
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][30] |
| Molecular Weight | 186.23 g/mol | [1][30] |
| Melting Point | 67-69 °C | [15][30] |
| Appearance | Off-White to Light Yellow Solid | [15] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [15] |
Conclusion
This compound is a powerful and versatile building block in organic synthesis, with its reactivity governed by the synergistic interplay of the ethylsulfonyl and nitrile functional groups. The high acidity of the methylene protons enables a wide range of transformations, including alkylations, condensations, and Michael additions, providing access to a diverse array of complex molecules. Its utility in the synthesis of heterocyclic compounds and its presence in the synthetic routes of medicinally important molecules underscore its significance for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity profile, as outlined in this guide, is crucial for harnessing its full synthetic potential in the ongoing quest for new and improved therapeutic agents.
References
- 1. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. bu.edu.eg [bu.edu.eg]
- 17. prepchem.com [prepchem.com]
- 18. baranlab.org [baranlab.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 22. sphinxsai.com [sphinxsai.com]
- 23. Pyrimidine synthesis [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 26. Michael Reaction | NROChemistry [nrochemistry.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. Michael Addition [organic-chemistry.org]
- 29. youtube.com [youtube.com]
- 30. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 31. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 32. m.youtube.com [m.youtube.com]
- 33. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS#: 1187595-85-2 [m.chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Data of Ethylsulfonylacetonitrile
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for ethylsulfonylacetonitrile (CAS 13654-62-1). Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the experimental parameters, presents the spectral data, and offers an in-depth interpretation, grounding the analysis in established principles of chemical spectroscopy. The guide emphasizes the causal relationships behind spectral features, ensuring a thorough understanding of the molecule's structural and electronic properties.
Introduction
This compound, with the chemical formula C₄H₇NO₂S, is a bifunctional molecule incorporating both a sulfonyl group and a nitrile group.[1][2] This structure makes it a valuable building block in synthetic organic chemistry. The sulfonyl group acts as a strong electron-withdrawing group, influencing the acidity of the adjacent methylene protons and the reactivity of the nitrile moiety. Accurate characterization of this compound is paramount for its application in complex syntheses, and spectroscopic methods provide the definitive structural elucidation.
This guide serves as a centralized resource for the spectroscopic signature of this compound, offering a foundational reference for its identification and for monitoring its transformations in chemical reactions.
Molecular Structure and Spectroscopic Correlation
The interpretation of spectroscopic data is fundamentally linked to the molecular structure. The key to understanding the NMR, IR, and MS data lies in breaking down the molecule into its constituent parts and predicting how each will behave under spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals for each unique proton and carbon environment.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show three distinct signals corresponding to the three types of protons in the molecule: the methyl (CH₃) protons, the methylene (CH₂) protons of the ethyl group, and the methylene (CH₂) protons adjacent to the sulfonyl and nitrile groups.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift |
| ~1.4 | Triplet (t) | 3H | CH₃-CH₂- | Located on the ethyl group, shielded relative to the other protons. Coupled to the adjacent CH₂ group, resulting in a triplet. |
| ~3.3 | Quartet (q) | 2H | CH₃-CH₂-SO₂ | Part of the ethyl group, directly bonded to the sulfur atom. The electron-withdrawing sulfonyl group deshields these protons, shifting them downfield. Coupled to the CH₃ group, resulting in a quartet. |
| ~4.0 | Singlet (s) | 2H | SO₂-CH₂-CN | These protons are situated between two strong electron-withdrawing groups (sulfonyl and nitrile), leading to significant deshielding and the most downfield chemical shift. No adjacent protons result in a singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display four signals, one for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |
| ~8 | C H₃-CH₂- | The terminal methyl carbon of the ethyl group, typically found in the upfield region. |
| ~50 | CH₃-C H₂-SO₂ | The methylene carbon of the ethyl group, shifted downfield due to the direct attachment to the electronegative sulfur atom of the sulfonyl group. |
| ~55 | SO₂-C H₂-CN | This methylene carbon is deshielded by both the adjacent sulfonyl and nitrile groups. |
| ~115 | -C ≡N | The carbon of the nitrile group, which characteristically appears in this region of the spectrum.[3] |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a suitable starting choice for its ability to dissolve a wide range of organic compounds.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting the chemical shift for its protons and carbons to 0.00 ppm.[5]
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons (like the nitrile carbon).
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl (SO₂) and nitrile (C≡N) groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| ~2250 | Nitrile (C≡N) | Stretch | Medium to Strong |
| ~1350-1300 | Sulfonyl (SO₂) | Asymmetric Stretch | Strong |
| ~1150-1120 | Sulfonyl (SO₂) | Symmetric Stretch | Strong |
| ~2950-2850 | C-H (Alkyl) | Stretch | Medium |
Interpretation:
-
Nitrile Stretch: The C≡N triple bond stretch is a highly characteristic and reliable absorption. Its presence in the 2200-2300 cm⁻¹ range is a strong indicator of the nitrile functionality.[6]
-
Sulfonyl Stretches: Sulfones are characterized by two very strong and distinct stretching vibrations for the S=O bonds.[7][8] The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. The presence of both strong bands is definitive evidence for the sulfonyl group.
-
C-H Stretches: The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the ethyl and methylene groups.
Experimental Protocol: IR Data Acquisition (Thin Film Method)
-
Sample Preparation: As this compound is a liquid at room temperature, the thin film method is most appropriate.
-
Cell Preparation: Use two clean, dry salt plates (e.g., NaCl or KBr).
-
Application: Place a single drop of the neat liquid sample onto the surface of one salt plate.
-
Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Scan: A background spectrum of the empty spectrometer should be run prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of this compound is 133.17 g/mol .[1] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (the molecule with one electron removed) would be expected at m/z = 133.
-
Key Fragmentation Patterns: The fragmentation of sulfones is often characterized by the loss of the alkyl groups and the SO₂ moiety.[9]
-
Loss of Ethyl Group: Cleavage of the C-S bond could lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment ion at m/z = 104 ([M - 29]⁺).
-
Loss of SO₂: The loss of sulfur dioxide (SO₂, 64 Da) is a common fragmentation pathway for sulfones, which could lead to a fragment at m/z = 69 ([M - 64]⁺).
-
Cleavage α to Nitrile: Fragmentation could also occur at the C-C bond between the sulfonyl group and the methylene-nitrile group.
-
Experimental Protocol: MS Data Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: In the ion source, bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This will ionize the molecules and cause them to fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a detailed and self-consistent structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with chemical shifts and coupling patterns that are in excellent agreement with the proposed structure. The IR spectrum confirms the presence of the key sulfonyl and nitrile functional groups through their characteristic strong absorption bands. Finally, mass spectrometry establishes the correct molecular weight and offers predictable fragmentation patterns consistent with the molecule's structure. Together, these techniques offer an unambiguous analytical signature, providing researchers with the necessary data for confident identification and use of this compound in further scientific endeavors.
References
- 1. 2-(Ethanesulfonyl)acetonitrile | C4H7NO2S | CID 18790956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. 2-(ethanesulfonyl)acetonitrile | 13654-62-1 | NAA65462 [biosynth.com]
- 8. Cas 13654-62-1,this compound | lookchem [lookchem.com]
- 9. 13654-62-1 | 2-(Ethanesulfonyl)acetonitrile - AiFChem [aifchem.com]
An In-depth Technical Guide to Ethylsulfonylacetonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylsulfonylacetonitrile, a bifunctional molecule featuring both a sulfonyl group and a nitrile moiety, has carved a niche for itself as a valuable intermediate in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of both functional groups, render the adjacent methylene group highly acidic and reactive, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its pivotal role in the agrochemical industry.
Discovery and Historical Context
The precise first synthesis of this compound in a peer-reviewed academic journal remains elusive in publicly accessible records. However, the foundational chemistry that underpins its synthesis was being actively explored in the mid-20th century. Early investigations into the chemistry of aliphatic sulfonyl compounds laid the groundwork for the synthesis of molecules like this compound.
The emergence of this compound as a compound of significant interest is intrinsically linked to the development of the sulfonylurea class of herbicides. A key patent filed in the early 2000s details a method for preparing this compound, explicitly stating its utility as an intermediate for the synthesis of the super-efficient sulfonylurea herbicide, rimsulfuron[1]. This suggests that the large-scale synthesis and optimization of production methods for this compound were driven by the commercial potential of this new class of agrochemicals.
Further exploration of related compounds can be found in a 1973 patent describing the synthesis of ethanesulfonyl cyanide through the oxidation of ethyl thiocyanate. The characterization of this closely related molecule by infrared spectroscopy, mass spectroscopy, and nuclear magnetic resonance spectroscopy indicates that the analytical techniques to identify and characterize such sulfonyl cyanides were well-established by this period[2]. Another relevant publication from 1969 details the oxidation of thiocyanates to sulfonyl cyanides, further highlighting the ongoing research into this class of compounds during that era[3].
While a definitive "discoverer" of this compound is not readily apparent, its history is one of gradual advancement in the field of organosulfur chemistry, culminating in its recognition as a crucial component in the production of modern herbicides.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂S | --INVALID-LINK-- |
| Molecular Weight | 133.17 g/mol | --INVALID-LINK-- |
| CAS Number | 13654-62-1 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 343.0±25.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.20±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy: A Chinese patent provides the following ¹H NMR data (in CDCl₃): δ 1.50-1.55 (t, 3H, -CH₂CH ₃), 3.30-3.37 (q, 2H, -CH ₂CH₃), 3.97-3.98 (s, 2H, -CH ₂CN)[1].
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.
-
S=O stretch (sulfonyl): Two strong bands, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-H stretch (alkane): Bands in the region of 3000-2850 cm⁻¹.
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 133. Fragmentation patterns would likely involve the loss of the ethyl group, the sulfonyl group, and the nitrile group, providing further structural information.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the oxidation of its precursor, ethylthioacetonitrile.
Oxidation of Ethylthioacetonitrile
This method involves the use of an oxidizing agent to convert the sulfide group of ethylthioacetonitrile into a sulfone.
Reaction Scheme:
References
- 1. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 2. US3734960A - Synthesis of organic sulfonyl cyanides - Google Patents [patents.google.com]
- 3. Oxidation of thiocyanates to sulphonyl cyanides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Role of Ethylsulfonylacetonitrile in Complex Molecule Synthesis: A Technical Guide
Abstract
Ethylsulfonylacetonitrile (CAS No. 13654-62-1) is a bifunctional reagent of significant interest to the fields of pharmaceutical and agrochemical synthesis. Its strategic placement of an ethylsulfonyl group and a nitrile group flanking a methylene bridge confers unique reactivity, establishing it as a valuable chemical intermediate. The electron-withdrawing nature of both functional groups results in a highly acidic α-carbon, making it a potent nucleophile precursor for intricate carbon-carbon bond formation. This guide provides an in-depth analysis of the synthesis, physicochemical properties, core reactivity, and practical applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block in the synthesis of complex, high-value molecules.
Introduction: The Architectural Value of a Bifunctional Intermediate
In the landscape of organic synthesis, the efficiency with which molecular complexity can be built is paramount. Chemical intermediates serve as the foundational keystones in multi-step syntheses, and their design dictates the feasibility and elegance of a synthetic route. This compound, with its simple yet highly activated structure, represents a class of "active methylene" compounds that are indispensable for creating new carbon-carbon bonds.[1][2]
The power of this molecule lies in the synergistic activation of the central methylene protons. The sulfonyl group (-SO₂) and the nitrile group (-C≡N) are potent electron-withdrawing groups. This electronic pull dramatically increases the acidity of the α-protons, allowing for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a soft nucleophile, poised to react with a variety of electrophiles, making this compound a versatile precursor for alkylation, condensation, and cyclization reactions.[3][4] This guide will explore the practical synthesis of this intermediate and its pivotal role in constructing complex molecular frameworks, such as those found in modern agrochemicals.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and analytical characteristics is a prerequisite for its effective use in synthesis and for quality control.
Physical and Chemical Properties
The key properties of this compound are summarized below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 13654-62-1 | [5] |
| Molecular Formula | C₄H₇NO₂S | [5][6] |
| Molecular Weight | 133.17 g/mol | [5][6] |
| Physical Form | Liquid | |
| InChIKey | UMCQAGDGGSOQGK-UHFFFAOYSA-N | [5] |
| Purity (Typical) | ≥95% | |
| Storage | Room Temperature |
Spectroscopic Analysis
Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before use. The key spectral features are detailed below.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band is expected in the region of 2250-2260 cm⁻¹ , characteristic of the C≡N (nitrile) stretching vibration.[7][8] The sulfonyl group will exhibit two strong, characteristic stretching bands: one for asymmetric stretching around 1300-1350 cm⁻¹ and one for symmetric stretching near 1120-1160 cm⁻¹ . Standard C-H stretching and bending vibrations from the ethyl and methylene groups will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show three distinct signals. The ethyl group will present as a quartet (2H, -SO₂CH₂ CH₃) and a triplet (3H, -SO₂CH₂CH₃ ). The most functionally significant signal is the singlet for the active methylene protons (-SO₂CH₂ CN), which would appear at a downfield chemical shift due to the deshielding effect of the adjacent sulfonyl and nitrile groups.
-
¹³C NMR : The carbon NMR spectrum will corroborate the structure with four signals: one for the nitrile carbon (-C N), one for the active methylene carbon (-SO₂C H₂CN), and two for the ethyl group carbons (-C H₂C H₃). The chemical shifts will be influenced by the electronegativity of the neighboring atoms and functional groups.[9]
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum would show the molecular ion peak (M⁺) at m/z = 133, corresponding to the molecular weight of the compound.[5] Fragmentation patterns would likely involve the loss of ethyl, sulfonyl, and cyano moieties, providing further structural confirmation.[10][11][12]
Synthesis of this compound: An Oxidation Protocol
This compound is most commonly and efficiently prepared through the oxidation of its thioether precursor, ethylthioacetonitrile. Several methods exist, but a widely cited approach utilizes hydrogen peroxide as the oxidant in the presence of a catalyst, which is favored for its cost-effectiveness and favorable environmental profile compared to alternatives like m-chloroperoxybenzoic acid.[13][14][15]
Experimental Protocol: Catalytic Oxidation of Ethylthioacetonitrile
This protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[13]
Reaction Scheme:
Figure 1. General scheme for the oxidation of ethylthioacetonitrile.
Materials & Equipment:
-
Ethylthioacetonitrile
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle and temperature controller
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: In a well-ventilated fume hood, charge the three-necked flask with ethylthioacetonitrile (1.0 eq), glacial acetic acid (approx. 1.0 eq), and a catalytic amount of sodium tungstate dihydrate (0.01-0.03 eq).[13]
-
Reaction Initiation: Begin stirring the mixture. Slowly add the hydrogen peroxide solution (2.0-2.5 eq) dropwise via the dropping funnel. An exotherm is expected; maintain the internal temperature between 40-50 °C using a water bath for cooling if necessary.
-
Reaction Progression: After the addition is complete, heat the mixture and maintain the temperature at 40-50 °C for approximately 2-3 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.[13]
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. A portion of the acetic acid and water can be removed under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Transfer the remaining mixture to a separatory funnel. Add water to dissolve the inorganic salts. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Final Product: The resulting liquid can be further purified by vacuum distillation if required to achieve high purity (>98%).
Rationale and Self-Validation
-
Choice of Oxidant: Hydrogen peroxide is an inexpensive and "green" oxidant, with water as its only byproduct.[15]
-
Catalyst: Sodium tungstate is an effective catalyst for peroxide-mediated oxidations, forming a pertungstate species in situ that facilitates the oxidation of the sulfide to the sulfone.[13][14]
-
Solvent: Acetic acid serves as a suitable solvent that is miscible with both the organic substrate and the aqueous peroxide, facilitating a homogenous reaction environment.[13]
-
Protocol Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the less polar ethylthioacetonitrile spot and the appearance of the more polar this compound product. The final structure and purity should be confirmed by NMR and/or GC-MS analysis.
Reactivity and Application as a Versatile Intermediate
The synthetic utility of this compound stems directly from the acidity of its methylene protons, making it a powerful C-H acid.
The Active Methylene Bridge: A Hub of Reactivity
The core of this compound's reactivity is the methylene group (-CH₂-), which is positioned between two strong electron-withdrawing groups. This "active methylene" configuration makes the protons attached to this carbon significantly acidic (pKa estimated in the range of 10-12 in DMSO), allowing for deprotonation with moderately strong bases like sodium ethoxide or potassium carbonate to form a stable carbanion.
Figure 2. Deprotonation to form the reactive carbanion intermediate.
This carbanion is the key nucleophilic species that participates in a wide array of synthetic transformations, including:
-
Alkylation Reactions: Reaction with alkyl halides to introduce new alkyl chains at the α-position.[4]
-
Condensation Reactions: Addition to carbonyl compounds (aldehydes, ketones, esters) in reactions like the Knoevenagel or Claisen-type condensations.[12]
-
Michael Additions: Conjugate addition to α,β-unsaturated systems.
Application Profile: Intermediate in Rimsulfuron Synthesis
A prominent industrial application of this compound is its role as a key building block in the synthesis of rimsulfuron, a widely used sulfonylurea herbicide.[13][14][16] Rimsulfuron is valued for its post-emergence control of grasses and broadleaf weeds in crops like maize and potatoes.[17]
In the synthesis of rimsulfuron, this compound is used to construct the pyridine-sulfonamide core of the final molecule. A key step involves the condensation of this compound with 1,1,3,3-tetramethoxypropane to form an enamine intermediate, which then cyclizes to build the pyridine ring.[16] This transformation perfectly illustrates the utility of the activated methylene group in a complex, multi-step synthesis.
Figure 3. Simplified workflow showing the role of this compound in the Rimsulfuron synthesis.
This application highlights the industrial relevance of this compound. Its specific reactivity allows for the efficient construction of a complex heterocyclic system, demonstrating its value beyond simple academic exercises.[18]
Safety and Handling
As with all active chemical reagents, proper safety protocols must be strictly followed when handling this compound.
-
Hazard Classification: this compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling Precautions: Avoid generating aerosols. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and versatile chemical intermediate whose value is derived from its "active methylene" character. The dual activation by the sulfonyl and nitrile functionalities provides a reliable platform for generating a stabilized carbanion, which serves as a robust nucleophile for constructing complex molecular architectures. Its successful application in the industrial synthesis of the herbicide rimsulfuron underscores its practical importance. For synthetic chemists in both academic and industrial research, a solid understanding of the synthesis, reactivity, and handling of this compound is key to unlocking its potential for building the next generation of pharmaceuticals and agrochemicals.
References
- 1. 13654-62-1 | 2-(Ethanesulfonyl)acetonitrile - AiFChem [aifchem.com]
- 2. researchgate.net [researchgate.net]
- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873) [hmdb.ca]
- 5. 2-(Ethanesulfonyl)acetonitrile | C4H7NO2S | CID 18790956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(ethanesulfonyl)acetonitrile | 13654-62-1 | NAA65462 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. Acetonitrile [webbook.nist.gov]
- 11. govinfo.gov [govinfo.gov]
- 12. massbank.eu [massbank.eu]
- 13. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 14. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 15. CN102190607A - Green synthesis method of pesticide weedicide intermediate ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 16. Synthesis of Sulfonylurea Herbicide Rimsulfuron | Semantic Scholar [semanticscholar.org]
- 17. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lookchem.com [lookchem.com]
The Emerging Therapeutic Potential of Ethylsulfonylacetonitrile Derivatives: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is perpetual. The ethylsulfonylacetonitrile scaffold has emerged as a promising, albeit relatively underexplored, structural motif. This guide delves into the prospective biological activities of this compound derivatives, drawing upon established knowledge of related sulfonyl- and nitrile-containing compounds to illuminate their therapeutic potential. We will explore the plausible mechanistic pathways and provide detailed, field-proven experimental protocols for the evaluation of their anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a technical resource to empower researchers to design, synthesize, and validate the next generation of therapeutics based on this intriguing chemical framework.
While direct and extensive research on the biological activities of this compound derivatives is still in its nascent stages, the well-documented pharmacological profiles of compounds bearing either a sulfonyl or a nitrile group provide a strong rationale for their investigation. For instance, a compound identified as 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is commercially available, indicating a foothold for synthetic exploration around this core structure[1]. This guide will, therefore, extrapolate from the activities of structurally analogous compounds to build a predictive framework for the biological potential of this compound derivatives.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The sulfonyl and nitrile moieties are integral components of numerous established and experimental anticancer agents. Their presence suggests that this compound derivatives could exert cytotoxic and antiproliferative effects through various mechanisms.
A. Postulated Mechanisms of Action
1. Enzyme Inhibition: A primary mechanism by which sulfonyl-containing compounds exhibit anticancer activity is through the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, many sulfonamide derivatives are known to target carbonic anhydrases, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[2] The ethylsulfonyl group in our scaffold could similarly interact with the active sites of such enzymes.
2. Tubulin Polymerization Inhibition: Acrylonitrile derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics. For instance, certain 2-phenylacrylonitrile derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] The nitrile group, in conjunction with the sulfonyl moiety, could contribute to binding at the colchicine site of tubulin.
3. Kinase Inhibition: The sulfonyl group is a common feature in many kinase inhibitors. For example, certain indole derivatives with sulfonyl groups have shown dual inhibitory activity against EGFR and SRC kinases.[5] this compound derivatives could be designed to target specific kinases that are dysregulated in cancer.
Diagram: Postulated Anticancer Mechanisms of this compound Derivatives
Caption: Potential anticancer mechanisms of this compound derivatives.
B. Quantitative Data from Structurally Related Compounds
To provide a tangible reference for researchers, the following table summarizes the anticancer activity of various sulfonyl- and nitrile-containing compounds against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | [3][4] |
| 2-Phenylacrylonitrile | Compound 1g2a | BEL-7402 (Liver) | 0.0078 | [3][4] |
| Arylsulfonylhydrazone | Compound 1e | MCF-7 (Breast) | <1 | [1] |
| Arylsulfonylhydrazone | Compound 1e | MDA-MB-231 (Breast) | <1 | [1] |
| Thiophene Derivative | Compound 3 | MCF-7 (Breast) | - | [6] |
| Thiophene Derivative | Compound 17 | NCI-H460 (Lung) | - | [6] |
Note: The specific IC50 values for the thiophene derivatives were not provided in the abstract but were noted as highly active.
C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like doxorubicin).
3. Incubation and MTT Addition:
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
II. Antimicrobial Activity: Combating Pathogenic Microorganisms
The structural features of this compound derivatives suggest their potential as novel antimicrobial agents. Both sulfonyl and nitrile groups are present in various compounds with known antibacterial and antifungal properties.
A. Postulated Mechanisms of Action
1. Enzyme Inhibition: The sulfonyl group can mimic the phosphate group of substrates, leading to the inhibition of essential microbial enzymes. For instance, sulfonamides are classic inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The this compound core could be tailored to target other microbial enzymes.
2. Disruption of Cell Wall Synthesis: Some antimicrobial compounds exert their effect by interfering with the synthesis of the bacterial cell wall. For example, researchers have used in silico screening to identify novel small molecules that target the SaMurB enzyme, which is involved in peptidoglycan synthesis in Staphylococcus aureus.[7]
3. Biofilm Inhibition: Certain sulfonyl hydrazone derivatives have been shown to not only possess antifungal activity against Candida species but also to inhibit the formation of biofilms, which are critical for microbial pathogenesis and drug resistance.[2][8]
Diagram: Potential Antimicrobial Mechanisms
Caption: Postulated antimicrobial mechanisms of this compound derivatives.
B. Quantitative Data from Structurally Related Compounds
The table below presents the antimicrobial activity of compounds structurally related to this compound derivatives, highlighting their potential as antibacterial and antifungal agents.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Sulfonyl Hydrazone | Anaf compounds | Candida spp. | 4 - 64 | [2] |
| 5(4H)-Oxazolone-Based Sulfonamides | Compound 9f | S. aureus | - | [9] |
| 5(4H)-Oxazolone-Based Sulfonamides | Compound 9h | C. albicans | - | [9] |
| Urea Derivatives | Compound 3l | A. baumannii | - | [10] |
Note: Specific MIC values for some compounds were not available in the abstracts but were described as potent.
C. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of this compound derivatives against bacterial and fungal strains.
1. Preparation of Microbial Inoculum:
-
Culture the desired bacterial or fungal strain on an appropriate agar plate overnight.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microbe in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
4. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Organosulfur compounds are known to possess significant anti-inflammatory properties.[11][12][13] This suggests that this compound derivatives could be valuable in the treatment of inflammatory diseases.
A. Postulated Mechanisms of Action
1. Inhibition of Pro-inflammatory Enzymes: A key mechanism of anti-inflammatory action is the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Sulfur-containing compounds from garlic have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2.[14]
2. Modulation of Inflammatory Signaling Pathways: this compound derivatives may modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway controls the expression of numerous pro-inflammatory genes, and its inhibition can lead to a potent anti-inflammatory effect.
3. Antioxidant Activity: Inflammation is often associated with oxidative stress. The sulfur atom in the ethylsulfonyl group could contribute to the antioxidant properties of these derivatives, thereby reducing inflammation.
Diagram: Potential Anti-inflammatory Mechanisms
Caption: Postulated anti-inflammatory mechanisms of this compound derivatives.
B. Quantitative Data from Structurally Related Compounds
The following table provides data on the anti-inflammatory activity of related sulfonyl-containing compounds.
| Compound Class | Assay | IC50 (µM) | Reference |
| N-phenylsulfonamide | Carbonic Anhydrase I Inhibition | 0.0457 | [2] |
| N-phenylsulfonamide | Carbonic Anhydrase II Inhibition | 0.0335 | [2] |
| N-phenylsulfonamide | Acetylcholinesterase Inhibition | 0.0315 | [2] |
| N-phenylsulfonamide | Butyrylcholinesterase Inhibition | 0.0244 | [2] |
Note: While these are not direct measures of anti-inflammatory activity, the inhibition of these enzymes can be related to anti-inflammatory effects.
C. Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This protocol describes a simple and widely used in vitro assay to screen for anti-inflammatory activity.
1. Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare a stock solution of the this compound derivative in DMSO.
2. Reaction Mixture Preparation:
-
In test tubes, add 0.2 mL of the BSA solution to 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Add 2 mL of the test compound at various concentrations (e.g., 100, 200, 400, 800 µg/mL).
-
For the control, add 2 mL of distilled water instead of the test compound.
-
For the standard, use a known anti-inflammatory drug like diclofenac sodium at similar concentrations.
3. Incubation and Absorbance Measurement:
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
4. Calculation of Inhibition:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. While direct experimental evidence for the biological activities of these derivatives is currently limited, the well-established pharmacology of related sulfonyl- and nitrile-containing compounds provides a strong rationale for their further investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological screening to elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development. The exploration of their mechanisms of action will be crucial in optimizing their therapeutic potential and advancing them as next-generation drugs.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of compounds isolated from Astragalus sinicus L. in cytokine-induced keratinocytes and skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 7. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ON THE ANTI-INFLAMMATORY ACTIVITY OF SOME SUBSTITUTED PHENOLIC COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and cytotoxicity of stabilized mycolactone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay [mdpi.com]
- 12. Synthesis and evaluation of cytotoxicity of stilbene analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of sulfur-containing compounds from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
Ethylsulfonylacetonitrile: A Versatile C2 Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylsulfonylacetonitrile, a bifunctional reagent featuring a nitrile and an ethylsulfonyl group, is a potent C2 building block in organic synthesis. The electron-withdrawing nature of both functional groups confers significant acidity to the intermediary methylene protons, enabling a wide array of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core reactivity of this compound. We delve into its application in cornerstone organic reactions, including Knoevenagel condensations, multicomponent reactions, and the synthesis of diverse heterocyclic scaffolds such as pyridines and pyrazoles. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for chemists leveraging this versatile reagent for the construction of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical development.
Introduction: The Power of Activated Methylene Compounds
In the landscape of organic synthesis, activated methylene compounds are indispensable synthons for the construction of molecular complexity. These reagents, characterized by a CH₂ group flanked by two electron-withdrawing groups, serve as readily available sources of nucleophilic carbon. The dual activation facilitates deprotonation under mild basic conditions, generating a stabilized carbanion that can participate in a multitude of transformations.
This compound, CH₃CH₂SO₂CH₂CN, epitomizes this class of reagents. The powerful inductive and resonance effects of the sulfonyl (SO₂) and nitrile (CN) moieties render the α-protons highly acidic, making it an exceptional substrate for reactions requiring stabilized carbanions. Its utility is not merely confined to simple C-C bond formation; it is a gateway to electron-deficient alkenes, complex acyclic systems, and, most notably, a diverse range of heterocyclic structures that form the core of many biologically active molecules. This guide aims to provide senior application scientists and drug development professionals with a detailed exploration of this compound's synthetic potential, grounded in mechanistic understanding and practical, field-proven protocols.
Synthesis and Physicochemical Properties
A reliable and scalable synthesis is paramount for any building block. This compound is most commonly prepared via the oxidation of its thioether precursor, ethylthioacetonitrile.
Synthesis via Oxidation
The prevalent method involves the oxidation of ethylthioacetonitrile using hydrogen peroxide in an acidic medium, often catalyzed by a tungstate salt.[1][2] This process is efficient and utilizes readily available, cost-effective reagents, making it suitable for industrial-scale production.[2]
Typical Experimental Protocol: Oxidation of Ethylthioacetonitrile [1]
-
Reaction Setup: In a suitable reaction vessel, combine 1 equivalent of ethylthioacetonitrile with 0.5-1.5 equivalents of acetic acid.
-
Catalyst Addition: Add 0.01-0.03 equivalents of a catalyst, such as sodium tungstate hydrate.[1]
-
Oxidant Addition: At room temperature, begin the dropwise addition of 2-4 equivalents of hydrogen peroxide.
-
Temperature Control: Maintain the reaction temperature between 40-80 °C during the addition and for the subsequent reaction time of 1-5 hours.
-
Workup: After the reaction is complete, increase the temperature to 50-90 °C and recover a portion of the acetic acid solution under reduced pressure.
-
Extraction: Add water to dissolve any remaining salts. The product will separate as an oily layer. Extract the aqueous layer with an organic solvent (e.g., chloroform or ethyl acetate).
-
Isolation: Combine the organic layers and remove the solvent under reduced pressure to yield the final product, this compound.[1]
Physicochemical Data
The properties of this compound make it a convenient reagent for a variety of reaction conditions.
| Property | Value | Reference |
| CAS Number | 13654-62-1 | |
| Molecular Formula | C₄H₇NO₂S | |
| Molecular Weight | 133.17 g/mol | |
| Physical Form | Liquid | |
| Storage Temp. | Room Temperature |
Core Reactivity: The Doubly Activated Methylene Group
The synthetic versatility of this compound stems directly from the electronic properties of its functional groups. The sulfonyl group is a powerful σ- and π-electron-withdrawing group, while the nitrile group is a classic π-acceptor. This synergistic effect significantly lowers the pKa of the methylene protons, allowing for easy formation of a resonance-stabilized carbanion with mild bases.
This stabilized carbanion is a potent nucleophile, ready to engage with a wide range of electrophiles, setting the stage for its diverse applications in synthesis.
Applications in Organic Synthesis
Knoevenagel Condensation: Crafting Electron-Deficient Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] this compound is an ideal substrate for this reaction, reacting with aldehydes and ketones under base catalysis (e.g., piperidine, ammonium acetate) to form α,β-unsaturated products.[4][5][6]
The resulting electron-deficient alkene, bearing both the sulfonyl and cyano groups, is a highly activated Michael acceptor and a reactive dienophile for Diels-Alder reactions, opening further avenues for molecular elaboration.[7]
General Protocol: Knoevenagel Condensation
-
Reactant Mixture: In a suitable solvent such as ethanol or toluene, dissolve 1 equivalent of an aldehyde or ketone and 1 equivalent of this compound.
-
Catalyst: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) until the reaction is complete, as monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Synthesis of Heterocyclic Scaffolds
The construction of heterocyclic rings is a cornerstone of medicinal chemistry. This compound provides a versatile platform for accessing several important classes of heterocycles.
Pyrazoles are a privileged scaffold in drug discovery, found in numerous approved drugs.[8] They are commonly synthesized via the condensation of a 1,3-dicarbonyl compound (or an equivalent) with hydrazine.[9] An intermediate derived from the Knoevenagel condensation of this compound can serve as a precursor to the 1,3-dicarbonyl moiety, leading to highly substituted pyrazoles.
Illustrative Pathway to Pyrazoles
A Knoevenagel adduct can react with a nucleophile (like an enamine or enolate) in a Michael addition. The resulting adduct can then undergo cyclization with hydrazine to furnish a polysubstituted pyrazole. This strategy allows for the controlled introduction of substituents on the pyrazole ring.
Substituted pyridines are among the most common heterocyclic motifs in pharmaceuticals and agrochemicals.[10] The Thorpe-Ziegler reaction, a base-catalyzed condensation of nitriles, provides a classical route to aminopyridines.[11][12] More modern approaches often involve multicomponent reactions where the nitrile group of a molecule like this compound is incorporated into the final ring. For instance, reacting a Knoevenagel adduct of this compound with another active methylene compound in the presence of an ammonium source can lead to highly substituted 2-amino-3-cyanopyridines.[13]
Multicomponent Reactions (MCRs)
MCRs are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[14] This strategy is prized in drug discovery for its efficiency and ability to rapidly generate libraries of complex molecules.[15]
This compound is an excellent "A" component in MCRs that rely on an active methylene compound. A prime example is the Gewald reaction, a three-component reaction between a ketone or aldehyde, an α-cyano ester (or related compound), and elemental sulfur to produce a polysubstituted 2-aminothiophene. By analogy, this compound can participate in various MCRs to build diverse heterocyclic systems.[3]
Cycloaddition Reactions
The electron-deficient double bond created via Knoevenagel condensation of this compound is a potent dipolarophile in 1,3-dipolar cycloaddition reactions.[16] This reaction is a powerful tool for constructing five-membered heterocycles with high regio- and stereocontrol. For example, reaction with an in-situ generated azomethine ylide (from an isatin and an amino acid) can yield complex spiro-pyrrolidine frameworks, which are of significant interest in medicinal chemistry.[17]
Case Study: A Key Intermediate for Baricitinib
The practical utility of the this compound motif is highlighted by its presence in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[18] A key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, shares the core structural features of a Knoevenagel adduct derived from an activated sulfonylacetonitrile.[18][19]
Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile [18]
This synthesis demonstrates the reaction of an ethanesulfonyl chloride with an azetidine derivative, followed by subsequent transformations that establish the ylideneacetonitrile moiety, showcasing the stability and importance of the ethylsulfonyl group in complex synthetic sequences.
Protocol for a Related Transformation: Sulfonylation of Azetidin-3-ol [18]
-
Reaction Setup: Prepare a biphasic solution of tetrahydrofuran (THF) and a basic aqueous solution.
-
Starting Material: Add azetidine-3-ol hydrochloride to the solution.
-
Reagent Addition: While maintaining the temperature at or below 20 °C, add an equimolar amount of ethanesulfonyl chloride.
-
Reaction: Allow the reaction to proceed for 1-5 hours, monitoring for completion using standard techniques (e.g., HPLC, TLC).
-
Workup: Separate the organic layer. The aqueous layer can be extracted with a solvent like toluene.
-
Isolation: The product, l-ethylsulfonylazetidin-3-ol, can be isolated from the combined organic phases. This intermediate is then further processed to yield the target ylideneacetonitrile.[18]
Conclusion
This compound is a powerful and versatile C2 building block whose value is derived from the synergistic activation provided by the sulfonyl and nitrile functionalities. This dual activation enables facile carbanion formation, unlocking a rich and diverse reactivity profile. From the formation of functionalized alkenes via the Knoevenagel condensation to the construction of complex pyrazole and pyridine heterocycles, its applications are broad and impactful. Its role in multicomponent and cycloaddition reactions further solidifies its status as a key tool for modern synthetic chemists, particularly those in drug discovery and development who require efficient, modular, and robust methods for the synthesis of novel and biologically relevant molecules.
References
- 1. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 2. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]
- 19. 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | C7H10N2O2S | CID 57868854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using Ethylsulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of Ethylsulfonylacetonitrile in Heterocyclic Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in biologically relevant interactions.[1][2][3][4] The continual demand for novel, functionalized pyridine derivatives necessitates the development of versatile and efficient synthetic methodologies. This compound emerges as a highly valuable and reactive building block in this context. The presence of both a nitrile group and an ethylsulfonyl group activates the central methylene protons, facilitating their removal under basic conditions to generate a stabilized carbanion. This potent nucleophile is primed for participation in a variety of carbon-carbon bond-forming reactions, most notably Michael additions, which are pivotal in the construction of the pyridine ring.[5][6][7][8][9]
The ethylsulfonyl moiety not only enhances the acidity of the methylene protons but also imparts unique electronic properties to the resulting pyridine derivatives, potentially influencing their pharmacokinetic and pharmacodynamic profiles. This makes this compound an attractive starting material for generating libraries of novel compounds for drug discovery programs.[1][10]
This guide provides a comprehensive overview of the application of this compound in the synthesis of functionalized pyridine derivatives, with a focus on a robust and widely applicable multicomponent reaction strategy. Detailed protocols, mechanistic insights, and data presentation are included to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Core Synthetic Strategy: Multicomponent Synthesis of 3-Cyano-4,6-diaryl-2-pyridones
A highly efficient and atom-economical approach to constructing highly substituted pyridone rings from this compound is through a one-pot, three-component reaction. This strategy is analogous to the well-established Guareschi-Thorpe pyridine synthesis.[11][12][13][14][15] The reaction convenes an α,β-unsaturated ketone (e.g., a chalcone), this compound, and a source of ammonia (e.g., ammonium acetate) to rapidly assemble the pyridone core.
The general transformation is depicted below:
Caption: General scheme for the three-component synthesis of 2-pyridones.
Mechanistic Pathway
The reaction proceeds through a cascade of well-understood transformations, initiated by the formation of a key carbanion intermediate.
-
Carbanion Formation: In the presence of a base (derived from ammonium acetate or an added catalyst), the acidic α-proton of this compound is abstracted to form a resonance-stabilized carbanion. The strong electron-withdrawing nature of both the sulfonyl and nitrile groups greatly facilitates this step.
-
Michael Addition: The generated carbanion acts as a potent Michael donor and undergoes a conjugate addition to the β-carbon of the α,β-unsaturated ketone (the Michael acceptor).[5][6][7][8][9] This forms a new carbon-carbon bond and generates a δ-ketosulfonylnitrile intermediate.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization. The ammonia provided by the ammonium acetate attacks one of the carbonyl groups, leading to the formation of a dihydropyridine intermediate. Subsequent dehydration and tautomerization lead to the stable aromatic 2-pyridone ring.
The following diagram illustrates this proposed mechanistic sequence:
Caption: Proposed mechanistic workflow for pyridone synthesis.
Experimental Protocols
General Protocol for the Synthesis of 3-Cyano-5-ethylsulfonyl-4,6-diaryl-2-pyridones
This protocol describes a general procedure for the synthesis of a representative 2-pyridone derivative. Researchers should optimize conditions for their specific substrates.
Materials:
-
Appropriately substituted Chalcone (1.0 mmol)
-
This compound (1.0 mmol)
-
Ammonium acetate (8.0 mmol)
-
Ethanol (15 mL)
-
Catalyst (optional, e.g., piperidine, 0.1 mmol)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chalcone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Add ethanol (15 mL) to the flask.
-
If a catalyst is used, add it at this stage (e.g., piperidine, a few drops).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of DMF/water) to afford the pure 3-cyano-5-ethylsulfonyl-4,6-diaryl-2-pyridone.
Self-Validation and Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Melting Point: To check for purity.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch, SO₂ stretches, C=O stretch of the pyridone, N-H stretch).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry: To determine the molecular weight of the product.
Data Presentation: Representative Examples
The following table summarizes expected outcomes for the synthesis of various 2-pyridone derivatives using the described protocol. Note that yields are estimates and will vary based on the specific substrates and reaction conditions.
| Entry | Chalcone (Ar¹-CO-CH=CH-Ar²) | Product | Expected Yield (%) |
| 1 | Benzalacetophenone (Ar¹=Ph, Ar²=Ph) | 3-Cyano-5-ethylsulfonyl-4,6-diphenyl-2-pyridone | 75-85 |
| 2 | 4-Chlorobenzalacetophenone (Ar¹=Ph, Ar²=4-Cl-Ph) | 3-Cyano-5-ethylsulfonyl-6-(4-chlorophenyl)-4-phenyl-2-pyridone | 80-90 |
| 3 | 4-Methoxybenzalacetophenone (Ar¹=Ph, Ar²=4-MeO-Ph) | 3-Cyano-5-ethylsulfonyl-6-(4-methoxyphenyl)-4-phenyl-2-pyridone | 70-80 |
| 4 | Cinnamaldehyde derivative (Ar¹=H, Ar²=Ph) | 3-Cyano-5-ethylsulfonyl-6-phenyl-2-pyridone | 65-75 |
Applications in Drug Discovery and Development
Pyridone-containing molecules are recognized as "privileged scaffolds" in drug discovery.[1][10] They can act as both hydrogen bond donors and acceptors and often serve as bioisosteres for amides, phenols, or other heterocyclic systems. The introduction of the ethylsulfonyl group can modulate key drug-like properties such as:
-
Solubility and Lipophilicity: The polar sulfonyl group can enhance aqueous solubility.
-
Metabolic Stability: The sulfone is generally a metabolically robust functional group.
-
Target Binding: The sulfonyl oxygens can act as hydrogen bond acceptors, potentially leading to new interactions with biological targets.
The synthetic route described here allows for the rapid generation of a diverse library of novel pyridone derivatives by varying the starting chalcone. This is highly advantageous in the early stages of drug discovery for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the synthesis of functionalized pyridine derivatives. The three-component condensation reaction presented provides an efficient, convergent, and operationally simple method to access novel 3-cyano-2-pyridones. The straightforward nature of this protocol, coupled with the potential for generating diverse molecular architectures, makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. Future work in this area could explore the use of asymmetric catalysis to generate chiral pyridone derivatives, further expanding the chemical space accessible from this valuable building block.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. Michael Addition [organic-chemistry.org]
- 10. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. Guareschi-Thorpe Condensation [drugfuture.com]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Ethylsulfonylacetonitrile in the Synthesis of Pyrimidine-Based Agrochemicals
Abstract
This document provides a comprehensive technical guide for researchers and process chemists on the strategic utilization of ethylsulfonylacetonitrile as a pivotal building block in the synthesis of pyrimidine-containing agrochemicals. Pyrimidine heterocycles are core scaffolds in numerous high-efficacy herbicides and fungicides due to their ability to inhibit essential biological pathways in target organisms.[1] this compound serves as a highly versatile C3 synthon, prized for the reactivity conferred by its dual activating groups. We will explore the causality behind its synthetic utility, provide validated, step-by-step protocols for its preparation, and detail its subsequent cyclocondensation to form agrochemically significant pyrimidine systems, with a particular focus on the synthesis pathway of sulfonylurea herbicides like Rimsulfuron.[2][3]
Introduction: The Pyrimidine Scaffold and the Role of this compound
The pyrimidine ring system is a cornerstone of modern agrochemical design. Its presence is critical in several classes of herbicides, including the widely used sulfonylureas, which target the acetolactate synthase (ALS) enzyme—a pathway absent in animals, thus conferring favorable toxicological profiles.[4] The efficacy of these herbicides is highly dependent on the substitution pattern of the pyrimidine ring.
The construction of this vital heterocycle requires carefully chosen precursors. This compound, CH₃CH₂SO₂CH₂CN, has emerged as a superior building block for several key reasons:
-
Dual Activation: The molecule features a methylene group (-CH₂-) positioned between two potent electron-withdrawing groups: a sulfonyl (-SO₂-) and a nitrile (-CN). This arrangement significantly increases the acidity of the methylene protons, facilitating deprotonation under mild basic conditions to form a stabilized carbanion.
-
Nucleophilic Power: The resulting carbanion is a potent nucleophile, readily participating in condensation reactions required for ring formation.
-
Versatility: It serves as a classic "C-C-C" fragment in [3+3] cyclization strategies for building the pyrimidine core.[5]
This guide is structured to provide a logical, field-tested workflow, beginning with the synthesis of the this compound precursor and culminating in its application for pyrimidine ring construction.
Synthesis of the Key Precursor: this compound
The most common and industrially viable route to this compound is the oxidation of its thioether precursor, ethylthioacetonitrile (CH₃CH₂SCH₂CN). While various oxidants can be used, a green and efficient method utilizes hydrogen peroxide with a catalyst.[3]
Causality of Method Selection
The choice of an oxidative route is based on the availability and cost-effectiveness of the starting thioether. The critical parameter in this synthesis is controlling the oxidation state. Over-oxidation can lead to undesired byproducts, while incomplete reaction reduces yield. The use of a tungstate-based catalyst (e.g., Sodium Tungstate, Na₂WO₄) is preferred because it facilitates a controlled and efficient transfer of oxygen from hydrogen peroxide to the sulfur atom, typically proceeding through a sulfoxide intermediate to the desired sulfone.[3] Acetic acid is often employed as a solvent as it helps to activate the hydrogen peroxide and maintain a suitable reaction environment.[3]
Experimental Workflow: Oxidation of Ethylthioacetonitrile
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Detailed Laboratory Protocol: Synthesis of this compound
This protocol is based on established methods using hydrogen peroxide as the oxidant.[3]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| Ethylthioacetonitrile | 101.17 | 1.0 | 10.12 g |
| Acetic Acid | 60.05 | ~1.0 | 6.0 g |
| Sodium Tungstate Dihydrate | 329.86 | 0.01 | 0.33 g |
| Hydrogen Peroxide (30% w/w) | 34.01 | 2.5 | 28.4 g |
| Ethyl Acetate | 88.11 | - | As needed |
| Sodium Sulfite | 126.04 | - | As needed |
| Magnesium Sulfate (anhydrous) | 120.37 | - | As needed |
Procedure:
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add ethylthioacetonitrile (10.12 g, 0.1 mol), acetic acid (6.0 g, 0.1 mol), and sodium tungstate dihydrate (0.33 g, 0.001 mol).
-
Oxidant Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly add 30% hydrogen peroxide (28.4 g, 0.25 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C. Causality Note: This slow, cooled addition is critical to manage the exothermic nature of the oxidation and prevent a dangerous thermal runaway.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite to quench any remaining hydrogen peroxide. (Test with peroxide test strips to confirm).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting oil or solid can be further purified by vacuum distillation or recrystallization to yield pure this compound. Typical yields are in the range of 85-95%.
Pyrimidine Synthesis: Cyclocondensation for Agrochemicals
With the precursor in hand, the next stage is the construction of the pyrimidine ring. This is typically achieved via a cyclocondensation reaction where this compound provides a three-carbon fragment (N-C-N) that reacts with a three-atom fragment (C-C-C). A prime example is the synthesis of a key intermediate for sulfonylurea herbicides.
Reaction Mechanism: Formation of a Substituted Pyrimidine
The synthesis of many agrochemical pyrimidines involves the reaction of the activated methylene group of this compound with a suitable electrophile, followed by cyclization with a nitrogen source like guanidine or urea. A common strategy involves a condensation reaction to form an enamine, which then undergoes cyclization.
The reaction of this compound with an amidine, such as 2-amino-4,6-dimethoxypyrimidine, is a key step in forming the sulfonylurea bridge in herbicides like Rimsulfuron.[4][6] The overall synthesis of Rimsulfuron involves multiple steps, but the core concept relies on coupling the sulfonyl-containing moiety with the pyrimidine heterocycle.[2] A foundational reaction for forming the pyrimidine ring itself involves the condensation of a β-dicarbonyl equivalent (which can be derived from this compound) with an N-C-N fragment like guanidine or urea.
The diagram below illustrates the general principle of pyrimidine ring formation using a C-C-C fragment (like a β-keto ester, a conceptual analogue to our activated acetonitrile) and an N-C-N fragment (like an amidine).
Caption: Generalized Pyrimidine Ring Formation.
Protocol: Synthesis of a Rimsulfuron Precursor
While the full synthesis of Rimsulfuron is complex, a key conceptual step is the coupling of a pyridine sulfonamide derivative with a pyrimidine amine. This compound is used to construct the 3-(ethylsulfonyl)-2-pyridinesulfonamide portion of the molecule.[2][6] The final coupling step then joins this piece with 2-amino-4,6-dimethoxypyrimidine.[4]
The following protocol outlines the final condensation step to form the sulfonylurea bridge, which is characteristic of this class of herbicides.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| 3-(Ethylsulfonyl)-2-pyridinesulfonamide | 250.29 | 1.0 | 2.50 g |
| Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate | 275.26 | 1.05 | 2.89 g |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 1.1 | 1.67 g |
| Acetonitrile | 41.05 | - | 50 mL |
Procedure:
-
Reactor Setup: To a 100 mL dry round-bottom flask under a nitrogen atmosphere, add 3-(ethylsulfonyl)-2-pyridinesulfonamide (2.50 g, 0.01 mol) and Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (2.89 g, 0.0105 mol).
-
Solvent Addition: Add dry acetonitrile (50 mL) and stir to dissolve the solids.
-
Base Addition: Slowly add DBU (1.67 g, 0.011 mol) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS. Causality Note: DBU is a non-nucleophilic strong base used to facilitate the condensation and formation of the sulfonylurea linkage. The carbamate group is an effective activating group for the pyrimidine amine.
-
Work-up: Upon completion, acidify the reaction mixture with 1N HCl to pH ~3-4. This will precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the solid under vacuum. The product, Rimsulfuron, can be recrystallized from a suitable solvent system like ethanol/water if necessary to achieve high purity (>98%).[2]
Conclusion and Future Outlook
This compound has proven to be a cornerstone synthon in the efficient construction of pyrimidine-based agrochemicals. Its unique electronic properties allow for reliable and high-yielding synthetic routes to complex, high-value molecules. The protocols detailed herein provide a validated framework for both the synthesis of this key intermediate and its subsequent application in forming the pyrimidine core of sulfonylurea herbicides. As the demand for more selective and environmentally benign agrochemicals grows, the strategic use of versatile building blocks like this compound will continue to be paramount in the discovery and development of next-generation crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sulfonylurea Herbicide Rimsulfuron | Semantic Scholar [semanticscholar.org]
- 3. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 4. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]
Application Notes and Protocols for Knoevenagel Condensation Reactions with Ethylsulfonylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Ethylsulfonylacetonitrile in Modern Synthesis
The Knoevenagel condensation stands as a pillar of carbon-carbon bond formation in organic chemistry, enabling the synthesis of α,β-unsaturated compounds from active methylene precursors and carbonyls.[1] This reaction has found extensive application in the creation of fine chemicals, functional polymers, and critical pharmaceutical intermediates.[2][3] Within the diverse arsenal of active methylene compounds, this compound represents a reagent of significant strategic value. The potent electron-withdrawing capabilities of both the sulfonyl and nitrile groups render the intervening methylene protons highly acidic, facilitating condensation under a range of conditions. The resulting α-cyano vinyl sulfones are versatile intermediates, primed for further synthetic transformations and possessing inherent biological activity, making them attractive scaffolds in drug discovery.[4][5]
This comprehensive guide provides an in-depth exploration of the Knoevenagel condensation utilizing this compound. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and discuss the applications of the resulting products, particularly within the context of pharmaceutical development.
Mechanistic Insights: The Driving Forces Behind the Condensation
The efficacy of the Knoevenagel condensation is intrinsically linked to the acidity of the active methylene compound. In this compound, the methylene protons are flanked by two powerful electron-withdrawing groups: the sulfonyl (-SO₂-) and the nitrile (-CN). This dual activation significantly lowers the pKa of the C-H bond, making deprotonation feasible with even mild bases.
The reaction mechanism can proceed through two primary pathways, largely dependent on the catalyst employed:
-
Direct Enolate Pathway: In the presence of a base (B:), a proton is abstracted from this compound to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base (BH⁺), to form an aldol-type adduct. Subsequent elimination of a water molecule, often base-catalyzed, yields the final α,β-unsaturated product.[2]
-
Iminium Ion Pathway (Amine Catalysis): When a primary or secondary amine, such as piperidine, is used as the catalyst, it can first condense with the carbonyl compound to form an iminium ion. This iminium ion is a significantly more reactive electrophile than the starting aldehyde or ketone. The enolate of this compound then adds to the iminium ion, and subsequent elimination affords the Knoevenagel product and regenerates the amine catalyst.[2]
The choice of catalyst and reaction conditions can influence the reaction rate and, in some cases, the stereochemical outcome of the product.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be robust and adaptable for a range of substrates. While specific protocols for this compound are not abundant, the following procedures are adapted from well-established methods for analogous sulfonylacetonitriles and other active methylene compounds.[7][8]
Protocol 1: Piperidine-Catalyzed Condensation with Benzaldehyde
This classic protocol is effective for the condensation of aromatic aldehydes with active methylene compounds.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol (or Toluene)
-
25 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and benzaldehyde (1.0 mmol, 1.0 equiv.).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add a catalytic amount of piperidine (0.1 mmol, 0.1 equiv.).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or an ethanol/water mixture).
-
Characterize the final product (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).
Protocol 2: Base-Catalyzed Condensation with Cyclohexanone
Ketones are generally less reactive than aldehydes in Knoevenagel condensations and may require slightly more forcing conditions or a stronger base.[9]
Materials:
-
This compound
-
Cyclohexanone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 equiv.) in acetonitrile (20 mL).
-
Add cyclohexanone (12 mmol, 1.2 equiv.).
-
Add DBU (1.0 mmol, 0.1 equiv.) to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Once the reaction is complete (typically 4-12 hours), pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Characterize the purified product by standard analytical methods.
Data Presentation: A Comparative Overview
The following table provides a summary of typical reaction conditions for Knoevenagel condensations with various active methylene compounds to serve as a guide for optimization when using this compound.
| Active Methylene Compound | Carbonyl Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Malononitrile | Benzaldehyde | Ammonium Acetate | None (Microwave) | - | <1 min | 75-87 |
| Ethyl Cyanoacetate | Aromatic Aldehydes | nano-ZnO | Aq. Ethanol | RT | 1-2 | 85-95 |
| Phenylsulfonylacetonitrile | Benzaldehyde | Mg,Al-mixed oxides | Toluene | 110 | 0.75 | ~100 |
| Malononitrile | Aromatic Ketones | Na₂CO₃ | None (Microwave) | - | 1-3 min | 70-85 |
| Ethyl Cyanoacetate | Benzaldehyde | DBU/Water | Water | RT | 0.5 | 98 |
Note: The data presented are representative and have been compiled from various sources.[7][10][11][12] Yields and reaction times will vary depending on the specific substrates and precise conditions used.
Applications in Drug Development: The Promise of α-Cyano Vinyl Sulfones
The products of the Knoevenagel condensation of this compound, α-cyano vinyl sulfones, are of significant interest to the pharmaceutical industry. The vinyl sulfone moiety is a known Michael acceptor and can act as a covalent inhibitor of enzymes, particularly those with a cysteine residue in the active site.[13] This class of compounds has been explored for a wide range of therapeutic applications.
Anticancer Activity: Vinyl sulfone derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[4] For example, the compound VF16 exhibited an IC₅₀ value of 7.85 nM against EGFR-TK and showed significant cytotoxicity against A431, A549, and H1975 cancer cell lines.[4] The α,β-unsaturated nitrile moiety also contributes to the biological activity, with many benzylidenemalononitrile derivatives showing promise as anticancer agents.[14]
Anti-inflammatory and Neuroprotective Agents: The vinyl sulfone scaffold is considered a "privileged structure" in drug design and has been incorporated into molecules with anti-inflammatory and neuroprotective properties.[5]
Antiparasitic Agents: Vinyl sulfone-based peptidomimetics have been designed as inhibitors of cysteine proteases in parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.[13] These compounds have shown potent trypanocidal activity with minimal toxicity to mammalian cells.[13]
The Knoevenagel condensation with this compound provides a direct and efficient route to these valuable molecular frameworks, underscoring its importance in modern medicinal chemistry and drug development.
Conclusion and Future Outlook
The Knoevenagel condensation of this compound is a powerful and versatile reaction for the synthesis of α-cyano vinyl sulfones. The high acidity of the methylene protons allows for a wide range of catalytic systems, from traditional amine bases to modern, environmentally benign heterogeneous catalysts. The resulting products are valuable building blocks in organic synthesis and have demonstrated significant potential in drug discovery, particularly in the development of targeted covalent inhibitors for various disease indications. As the demand for novel therapeutic agents continues to grow, the strategic application of this robust condensation reaction is poised to play an increasingly important role in the rapid and efficient construction of complex, biologically active molecules.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vinyl sulfone-based peptidomimetics as anti-trypanosomal agents: design, synthesis, biological and computational evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
The Versatile Role of Ethylsulfonylacetonitrile in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Dynamic Building Block
Ethylsulfonylacetonitrile stands as a uniquely versatile reagent in the synthetic chemist's toolbox, particularly for the construction of diverse heterocyclic scaffolds. Its strategic combination of a highly activated methylene group, flanked by a potent electron-withdrawing sulfonyl group and a reactive nitrile moiety, paves the way for a multitude of cyclization strategies. This guide provides an in-depth exploration of the cyclization reactions involving this compound, offering not just protocols, but also the underlying mechanistic principles and practical insights essential for successful synthesis and application in medicinal chemistry and materials science. The ethylsulfonyl group often imparts desirable physicochemical properties, such as increased solubility and metabolic stability, to the resulting heterocyclic compounds, making them attractive candidates for drug discovery programs.
Part 1: The Gewald Reaction - A Gateway to Highly Substituted 2-Aminothiophenes
The Gewald reaction is a cornerstone of thiophene synthesis, celebrated for its efficiency and operational simplicity in creating polysubstituted 2-aminothiophenes from an α-methylene nitrile, a carbonyl compound, and elemental sulfur.[1][2] this compound serves as an excellent active methylene component in this reaction, leading to the formation of 2-amino-3-ethylsulfonylthiophenes, which are valuable intermediates for the synthesis of biologically active molecules.
Causality in Experimental Design: The "Why" Behind the "How"
The success of the Gewald reaction hinges on a sequence of carefully orchestrated chemical events. The reaction is typically conducted in the presence of a basic catalyst, such as a secondary amine (e.g., morpholine or piperidine), which plays a dual role.[3][4] Firstly, it facilitates the initial Knoevenagel condensation between the carbonyl compound and this compound. This step is crucial as it generates the α,β-unsaturated nitrile intermediate. The electron-withdrawing nature of both the ethylsulfonyl and cyano groups significantly acidifies the methylene protons of this compound, making this condensation highly favorable.
Secondly, the amine base activates the elemental sulfur, likely forming reactive polysulfide species. These species are then able to attack the β-position of the unsaturated nitrile in a Michael-type addition. The subsequent intramolecular cyclization, involving the attack of the sulfur nucleophile onto the carbon of the nitrile group, followed by tautomerization, yields the stable 2-aminothiophene ring.[2][5] The choice of solvent is also critical; polar protic solvents like ethanol or methanol are often employed as they can facilitate both the condensation and the solubility of the various intermediates.
Experimental Protocol: Synthesis of 2-Amino-3-ethylsulfonyl-4,5-disubstituted-thiophenes
This protocol provides a general procedure for the Gewald reaction using this compound.
Materials:
-
This compound
-
Appropriate ketone or aldehyde
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and stirring/heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone or aldehyde (1.0 eq.) and this compound (1.0 eq.) in ethanol.
-
To this solution, add elemental sulfur (1.1 eq.) and morpholine (1.5 eq.).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (usually within 2-6 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-3-ethylsulfonylthiophene derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation:
| Reactant 1 (Ketone) | Product | Yield (%) | Reference |
| Cyclohexanone | 2-Amino-3-ethylsulfonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | ~85 | Based on general Gewald reaction principles[4] |
| Acetone | 2-Amino-3-ethylsulfonyl-4,5-dimethylthiophene | ~78 | Based on general Gewald reaction principles[1] |
Visualization of the Gewald Reaction Mechanism
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
The Strategic Role of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile in Pharmaceutical Synthesis: A Detailed Application Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Keystone Intermediate in Modern Drug Discovery
In the landscape of pharmaceutical development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Among the myriad of chemical building blocks, activated nitriles play a crucial role due to their versatile reactivity. This application note focuses on a pivotal intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a compound of significant interest in the synthesis of targeted therapies. Its unique structural features, including a strained azetidine ring, an electron-withdrawing ethylsulfonyl group, and a reactive α,β-unsaturated nitrile moiety, make it a valuable precursor in the construction of pharmacologically active molecules.
Notably, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[1][2][3] The incorporation of this intermediate is a critical step that highlights its importance in medicinal chemistry and process development.[4] This guide provides a comprehensive overview of its properties, a detailed experimental protocol for a key synthetic transformation, and the scientific rationale behind the procedural steps, aiming to equip researchers with the knowledge for its effective utilization.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety information is essential for the successful and safe handling of any chemical reagent.
Table 1: Physicochemical Properties of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
| Property | Value | Source(s) |
| CAS Number | 1187595-85-2 | [5][6] |
| Molecular Formula | C₇H₁₀N₂O₂S | [5][6] |
| Molecular Weight | 186.23 g/mol | [3][5] |
| Appearance | Off-white to pale yellow solid | [3] |
| Melting Point | 67-69 °C | [3] |
| Boiling Point | 360.8 ± 52.0 °C (Predicted) | [7] |
| Solubility | Slightly soluble in DMSO and Methanol. | [7] |
| Purity | Typically ≥98% | [4][8] |
Safety and Handling Precautions:
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[5][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10][11] All manipulations should be performed in a well-ventilated fume hood.[9][10] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] Store the compound in a tightly sealed container in a cool, dry place.[9]
Core Synthetic Application: Aza-Michael Addition in the Pathway to Baricitinib
A critical step in the synthesis of Baricitinib involves the conjugate addition (a specific type of Michael addition known as an aza-Michael addition) of a pyrazole derivative to the α,β-unsaturated nitrile of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This reaction exemplifies the utility of this intermediate in forming complex heterocyclic systems.
Reaction Workflow Overview
The following diagram illustrates the general workflow for the aza-Michael addition reaction.
Caption: General workflow for the aza-Michael addition.
Detailed Experimental Protocol: Synthesis of {1-(Ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
This protocol is adapted from a procedure described in the patent literature for the synthesis of a Baricitinib intermediate.[12]
Materials:
-
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 eq)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (Deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve potassium carbonate in water. To this aqueous solution, add 1,4-dioxane to create a biphasic solvent system.[12]
-
Addition of Reactants: To the stirred biphasic mixture at ambient temperature (20-25 °C), add 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile followed by 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[12]
-
Reaction: Stir the reaction mixture vigorously at ambient temperature for 16 to 18 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, remove the 1,4-dioxane under reduced pressure. The remaining aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure {1-(ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile.
Mechanistic Insights
The reaction proceeds via a base-catalyzed aza-Michael addition. The base, potassium carbonate, deprotonates the pyrazole, increasing its nucleophilicity. The resulting pyrazolate anion then attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile, leading to the formation of a new carbon-nitrogen bond.
Caption: Mechanism of the aza-Michael addition reaction.
Conclusion
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a highly valuable and versatile intermediate in modern organic synthesis, particularly for the construction of complex, nitrogen-containing heterocyclic scaffolds relevant to the pharmaceutical industry. Its successful application in the synthesis of Baricitinib underscores its strategic importance. The provided experimental protocol for the aza-Michael addition offers a practical guide for researchers, while the mechanistic insights provide a deeper understanding of the reaction's principles. Adherence to the safety guidelines is crucial for the responsible and effective use of this potent chemical building block in the laboratory.
References
- 1. Safety Precautions in the Laboratory [ou.edu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | C7H10N2O2S | CID 57868854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. chemscene.com [chemscene.com]
- 9. file.leyan.com [file.leyan.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Ethylsulfonylacetonitrile in Novel Herbicide Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of Ethylsulfonylacetonitrile in Herbicide Discovery
This compound stands as a pivotal building block in the synthesis of modern herbicides, most notably within the sulfonylurea class. Its intrinsic chemical functionalities—a reactive nitrile group and an activating ethylsulfonyl moiety—make it a versatile synthon for the construction of complex heterocyclic systems with potent herbicidal activity. The established role of this compound as a key intermediate in the production of highly effective herbicides like rimsulfuron underscores its industrial significance.[1] Furthermore, the development of environmentally conscious, "green" synthesis methods for this compound enhances its appeal for sustainable agrochemical manufacturing.[1]
These application notes provide a comprehensive guide for leveraging this compound in the discovery and development of novel herbicidal agents. The focus extends beyond its use in known compounds to explore its potential in creating new chemical entities with improved efficacy, selectivity, and environmental profiles.
Core Principle: Mechanism of Action of Sulfonylurea Herbicides
Herbicides derived from this compound, particularly sulfonylureas, typically function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a cessation of cell division and, ultimately, plant death. The high degree of conservation of the ALS enzyme across many weed species contributes to the broad-spectrum activity of these herbicides. Mammals lack the ALS enzyme, which accounts for the low mammalian toxicity of sulfonylurea herbicides.[2]
Synthesis of Novel Herbicidal Derivatives from this compound
The primary strategy for developing novel herbicides from this compound involves its conversion into a sulfonyl isocyanate or a related reactive intermediate, followed by reaction with a variety of heterocyclic amines. This modular approach allows for the generation of large libraries of candidate compounds with diverse structures and properties.
General Synthetic Workflow
The synthesis of novel sulfonylurea herbicides from this compound can be conceptualized in the following workflow:
Figure 1: General workflow for the synthesis of novel sulfonylurea herbicides from this compound.
Protocol 1: Green Synthesis of this compound
This protocol is adapted from a patented green synthesis method, minimizing the use of hazardous organic solvents.[1]
Materials:
-
Ethylmercaptoacetonitrile
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate or ammonium tungstate (catalyst)
-
Phenyl phosphoric acid or phenyl hypophosphorous acid (co-catalyst)
-
Methyl trioctyl ammonium hydrogen sulfate (phase transfer catalyst)
-
Water
-
Ethyl acetate
-
5% Sodium bisulfite solution
-
Anhydrous magnesium sulfate
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, add water, sodium tungstate (or ammonium tungstate), phenyl phosphoric acid (or phenyl hypophosphorous acid), and methyl trioctyl ammonium hydrogen sulfate.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution of the catalysts.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the 30% hydrogen peroxide solution via the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition of hydrogen peroxide is complete, add ethylmercaptoacetonitrile dropwise, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition of ethylmercaptoacetonitrile, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with a 5% sodium bisulfite solution to quench any remaining peroxide, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of a Novel Pyridinyl-Sulfonylurea Herbicide Candidate
This protocol outlines a general procedure for the synthesis of a novel sulfonylurea derivative by reacting a sulfonyl carbamate intermediate (derived from this compound) with a heterocyclic amine.
Materials:
-
This compound-derived sulfonyl carbamate
-
2-Amino-4,6-dimethoxypyridine (example heterocyclic amine)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Apparatus for azeotropic removal of water (e.g., Dean-Stark trap)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve the this compound-derived sulfonyl carbamate and 2-amino-4,6-dimethoxypyridine in a mixture of anhydrous toluene and ethanol.
-
Heat the reaction mixture to reflux and continuously remove the azeotropic mixture of toluene and ethanol to drive the reaction to completion.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure novel pyridinyl-sulfonylurea compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation of Novel Herbicidal Compounds
The herbicidal efficacy of newly synthesized compounds must be systematically evaluated through a tiered screening process, starting with in vitro enzyme assays and progressing to whole-plant greenhouse trials.
In Vitro Assay: ALS Enzyme Inhibition
This assay directly measures the inhibitory effect of the synthesized compounds on the target enzyme, acetolactate synthase (ALS).
References
- 1. CN102190607A - Green synthesis method of pesticide weedicide intermediate ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 2. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethylsulfonylacetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of Ethylsulfonylacetonitrile. This document is designed for researchers, scientists, and drug development professionals actively working with this important chemical intermediate. This compound is a critical building block in the synthesis of various agrochemicals and pharmaceuticals, including the sulfonylurea herbicide Rimsulfuron and the Janus kinase (JAK) inhibitor Baricitinib.[1][2][3][4]
This guide provides practical, field-proven insights in a question-and-answer format, alongside troubleshooting workflows to address common challenges encountered during its synthesis. Our focus is on the most prevalent and efficient synthetic route: the catalytic oxidation of ethylthioacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely adopted method is the oxidation of ethylthioacetonitrile using hydrogen peroxide (H₂O₂) as the oxidant.[1][2] Modern protocols employ a catalyst, such as sodium tungstate hydrate, in an acetic acid solvent system. This catalytic approach is favored because it offers mild reaction conditions, high yields, enhanced safety, and is suitable for industrial-scale production.[1][2]
Q2: Why is a catalyst like sodium tungstate essential for this reaction?
While older methods exist, they often suffer from significant drawbacks. Using oxidants like m-chloroperoxybenzoic acid is expensive, and reagents like sodium perborate hydrate generate substantial inorganic salt waste, complicating purification.[1] Non-catalyzed reactions with hydrogen peroxide require a large excess of both the oxidant and acetic acid (30-40 times the reactant amount), increasing costs and introducing severe safety risks, such as thermal runaway and potential explosions.[1]
The introduction of a catalyst like sodium tungstate mitigates these issues by:
-
Increasing Reaction Efficiency: It allows the reaction to proceed smoothly with significantly lower quantities of reagents.
-
Enhancing Safety: It enables the reaction to be performed under milder and more controllable temperature conditions (40-80 °C), preventing dangerous exotherms.[1]
-
Improving Process Economy: Reduced reagent consumption and simpler work-up procedures lower the overall cost.
Q3: What are the critical parameters to control during the reaction?
To ensure a successful and reproducible synthesis, the following parameters must be meticulously controlled:
-
Rate of Hydrogen Peroxide Addition: H₂O₂ should be added dropwise. A rapid addition can cause a sudden temperature spike (exotherm), leading to side reactions and a decrease in selectivity and purity.
-
Temperature: The reaction temperature should be maintained within the optimal range of 40-80 °C.[1] Lower temperatures may result in a sluggish or incomplete reaction, while higher temperatures can promote the formation of unwanted byproducts.
-
Reagent Stoichiometry: The molar ratios of the reactants, oxidant, and catalyst are crucial. Deviations from the optimized ratios can lead to incomplete conversion or the formation of impurities.[1]
-
Agitation: Efficient stirring is necessary to ensure proper mixing and heat transfer throughout the reaction medium.
Q4: What are the primary safety concerns associated with this synthesis?
Researchers must be aware of several hazards:
-
Hydrogen Peroxide: It is a strong oxidizing agent. Concentrated solutions can cause severe skin and eye burns. Care must be taken to avoid contact with incompatible materials.
-
Thermal Runaway: As discussed, the oxidation is exothermic. The non-catalyzed process is particularly prone to dangerous temperature spikes.[1] Always ensure adequate cooling capacity and controlled addition of the oxidant.
-
Product Hazards: this compound itself is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[5][7] All work should be conducted in a well-ventilated fume hood.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
A low yield is one of the most common problems. The following workflow can help diagnose the root cause.
Issue 2: Formation of Side Products / Low Purity
| Potential Cause | Underlying Rationale | Recommended Solution |
| Reaction Temperature Too High | Excessive heat can provide the activation energy for alternative reaction pathways or decomposition, leading to byproducts. | Maintain the internal reaction temperature strictly between 40-80 °C using a controlled water or oil bath. Ensure efficient stirring to avoid localized hot spots.[1] |
| Rapid Oxidant Addition | A fast addition of H₂O₂ can create a high local concentration of the oxidant and generate an exotherm, leading to over-oxidation or side reactions. | Add the hydrogen peroxide solution dropwise via a syringe pump or dropping funnel over a period of 1-2 hours. Monitor the internal temperature closely during the addition. |
| Incorrect Stoichiometry | An excess of hydrogen peroxide can lead to over-oxidation of the desired sulfone product. An insufficient amount will result in an incomplete reaction, leaving unreacted starting material. | Carefully measure all reagents. Verify the concentration of the hydrogen peroxide solution before use, as it can degrade over time. Adhere to the optimized molar ratios. |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving starting material (ethylthioacetonitrile) or the intermediate sulfoxide in the final mixture. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction stalls, consider extending the reaction time up to 5 hours before initiating work-up.[1] |
Issue 3: Difficulties During Work-up and Purification
| Potential Cause | Underlying Rationale | Recommended Solution |
| Poor Phase Separation / Emulsion | Residual catalyst, salts, or viscous impurities can stabilize the interface between the aqueous and organic layers, preventing clean separation. | After quenching and dilution, if an emulsion forms, add a small amount of a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product Lost in Aqueous Layer | This compound has some polarity and may have slight solubility in the aqueous phase, leading to loss during a single extraction. | Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent, such as toluene or dichloromethane.[8] Combine the organic extracts to maximize product recovery. |
| Product Decomposition During Solvent Removal | The product may be sensitive to high temperatures. Overheating during the removal of the solvent and residual acetic acid can lead to degradation. | Use a rotary evaporator with the water bath temperature kept below 90 °C under reduced pressure to remove the solvent and acetic acid.[1] Once the bulk of the solvent is removed, do not heat for an extended period. |
Optimized Reaction Conditions & Protocol
Summary of Optimized Conditions
The following table summarizes the optimized reaction parameters derived from established literature.[1]
| Parameter | Recommended Value | Rationale |
| Ethylthioacetonitrile | 1.0 equivalent | Limiting reagent |
| Acetic Acid (Solvent) | 0.5 - 1.5 equivalents | A significant reduction from older methods, improving safety and cost.[1] |
| Hydrogen Peroxide (30% aq.) | 2.0 - 4.0 equivalents | Sufficient excess to drive the reaction to completion without promoting side reactions. |
| Catalyst (e.g., Na₂WO₄·2H₂O) | 0.01 - 0.03 equivalents | A small amount is highly effective, making the process efficient.[1] |
| Reaction Temperature | 40 - 80 °C | Balances reaction rate with selectivity. |
| Reaction Time | 1 - 5 hours | Typically monitored by TLC or GC for completion.[1][8] |
Detailed Experimental Protocol
Materials:
-
Ethylthioacetonitrile
-
Acetic Acid
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Toluene (or other suitable extraction solvent)
-
Sodium Bicarbonate (for neutralization)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine ethylthioacetonitrile (1.0 eq), acetic acid (1.0 eq), and sodium tungstate dihydrate (0.02 eq).
-
Heating: Begin stirring and heat the mixture to 40-50 °C in a water bath.
-
Oxidant Addition: Once the temperature is stable, add the 30% hydrogen peroxide solution (3.0 eq) dropwise via the dropping funnel over 1-2 hours. Monitor the internal temperature closely, ensuring it does not exceed 80 °C. Use the water bath to control the temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature (e.g., 60 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with toluene (3 x 50 mL for a 0.1 mol scale reaction). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of fresh toluene.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp 50-70 °C) to afford the crude this compound, which can be further purified if necessary.
References
- 1. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 2. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. file.leyan.com [file.leyan.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Ethylsulfonylacetonitrile
Welcome to the technical support center for the synthesis of Ethylsulfonylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Side Reactions & Purification Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is low, and TLC/HPLC analysis shows a significant amount of a major byproduct with a lower Rf/shorter retention time than my desired this compound. What is this byproduct and how can I minimize its formation?
Answer:
The most common byproduct in the synthesis of this compound via the oxidation of ethylthioacetonitrile is the intermediate, ethylsulfinylacetonitrile (the corresponding sulfoxide). This occurs due to incomplete oxidation.[1][2]
Causality: The oxidation of a sulfide to a sulfone proceeds in a stepwise manner, with the sulfoxide as a stable intermediate. If the reaction conditions are not sufficiently forcing (e.g., insufficient oxidant, low temperature, or short reaction time), the reaction can stall at the sulfoxide stage.
Mitigation Strategies:
-
Stoichiometry of the Oxidant: Ensure at least two equivalents of the oxidant (e.g., hydrogen peroxide) are used relative to the starting ethylthioacetonitrile.[3] Some protocols recommend a slight excess (2.2-2.5 equivalents) to drive the reaction to completion. However, a large excess should be avoided to minimize safety risks and potential side reactions.[1]
-
Reaction Temperature and Time: The oxidation from sulfoxide to sulfone often requires more forcing conditions than the initial oxidation of the sulfide. If you are observing incomplete conversion, consider gradually increasing the reaction temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal time for complete conversion.
-
Catalyst Loading: In catalyzed reactions, such as those using sodium tungstate, ensure the correct catalyst loading is used. Insufficient catalyst can lead to sluggish and incomplete oxidation.
-
Mode of Addition: Add the oxidant dropwise to the solution of the sulfide. This helps to maintain a controlled reaction temperature and ensures that the sulfide is not overwhelmed by the oxidant, which can sometimes lead to side reactions.[1]
Question 2: The reaction mixture turned dark brown/black upon heating, and I have a complex mixture of products. What could be the cause?
Answer:
Dark coloration and the formation of a complex product mixture often indicate thermal decomposition . While simple alkyl sulfones are generally thermally stable, decomposition can occur at elevated temperatures, especially in the presence of impurities or under harsh reaction conditions.[4][5]
Causality: At high temperatures (generally above 200-250°C for simple alkyl sulfones), the carbon-sulfur bonds can cleave, leading to the formation of radicals and subsequent decomposition pathways that produce a variety of byproducts, including sulfur dioxide and various hydrocarbons.[4][6] In the context of this compound, the nitrile group may also be susceptible to decomposition at high temperatures.
Troubleshooting and Prevention:
-
Temperature Control: Carefully monitor and control the internal reaction temperature. The oxidation of ethylthioacetonitrile is exothermic, and uncontrolled addition of the oxidant can lead to a dangerous temperature spike. Use an ice bath to manage the exotherm, especially during the initial stages of the reaction.
-
Avoid Localized Hotspots: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Controlled Work-up: During solvent removal by rotary evaporation, use a moderate bath temperature to avoid thermal stress on the product.
Question 3: My final product is an oil, but I expected a solid. NMR analysis shows my desired product, but also some impurities. How can I purify it effectively?
Answer:
This compound can be an oil or a low-melting solid at room temperature. If your product is impure, the presence of byproducts like the sulfoxide intermediate or residual starting materials can prevent crystallization.
Purification Protocols:
1. Crystallization/Recrystallization:
This is the most effective method for purifying solid organic compounds.[7][8]
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include isopropanol, ethanol, ethyl acetate/heptane mixtures, and toluene.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of pure product can induce crystallization if it is slow to start.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
-
2. Column Chromatography:
If crystallization is unsuccessful, column chromatography is a reliable alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system that provides good separation between the more polar sulfoxide and the less polar sulfone is required. A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Monitor the separation by TLC to find the optimal solvent ratio.
-
Caution: Some sulfoxides can be unstable on silica gel. It is advisable to perform a quick TLC analysis to ensure your product is stable before committing to a large-scale column.
| Technique | Advantages | Disadvantages |
| Crystallization | Scalable, cost-effective, yields high-purity material. | Can be time-consuming to find the right solvent, may not be suitable for oily products. |
| Column Chromatography | Excellent separation of closely related compounds. | Can be labor-intensive, uses large volumes of solvent, potential for product degradation on the stationary phase.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the tungstate-catalyzed oxidation of ethylthioacetonitrile with hydrogen peroxide?
A1: The active catalytic species are peroxotungstates, which are formed in situ from the reaction of sodium tungstate with hydrogen peroxide.[3][11][12] These peroxotungstate species are powerful and selective oxidizing agents. The generally accepted mechanism involves the nucleophilic attack of the sulfur atom of the sulfide on an electrophilic oxygen of the peroxotungstate, followed by a second oxidation of the intermediate sulfoxide to the sulfone.
Diagram of the Catalytic Cycle:
Caption: Tungstate-catalyzed oxidation of sulfides.
Q2: I'm concerned about the safety of using concentrated hydrogen peroxide. Are there any alternatives?
A2: Yes, several alternative oxidizing agents can be used, although they may have different cost and waste profiles. Some common alternatives include:
-
m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and selective oxidizing agent for sulfides. It is generally used in chlorinated solvents like dichloromethane.
-
Oxone® (Potassium peroxymonosulfate): A stable, water-soluble, and effective oxidant for converting sulfides to sulfones.
-
Sodium perborate: A solid source of hydrogen peroxide that can be used in acetic acid.
When handling hydrogen peroxide, always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and be mindful of the potential for exothermic reactions.[1]
Q3: Can the nitrile group in this compound hydrolyze during the work-up?
A3: Yes, hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is a potential side reaction, particularly under strongly acidic or basic conditions, especially with heating.[13]
To minimize hydrolysis:
-
Use mild acidic or basic conditions during the work-up.
-
Avoid prolonged heating of the reaction mixture in the presence of strong acids or bases.
-
If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Perform these washes at room temperature.
Q4: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction. The starting sulfide will be the least polar, followed by the sulfone, and then the most polar sulfoxide.[14]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the product mixture, allowing for accurate determination of the purity and the relative amounts of starting material, intermediate, and product. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any impurities present in significant amounts. The chemical shifts of the protons adjacent to the sulfur will be different for the sulfide, sulfoxide, and sulfone.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the sulfone group (strong characteristic stretches around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the nitrile group (around 2250 cm⁻¹).
Diagram of Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)2}2]2− - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. esisresearch.org [esisresearch.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst [organic-chemistry.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. dspace.ceu.es [dspace.ceu.es]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Ethylsulfonylacetonitrile
Welcome to the comprehensive technical support guide for the purification of Ethylsulfonylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with purifying this polar molecule.
Understanding the Challenges: Why is this compound Purification Complex?
This compound is a key intermediate in the synthesis of several pharmaceuticals, including the JAK inhibitor Baricitinib.[1][2][3] Its molecular structure, featuring a polar sulfonyl group and a nitrile moiety, presents a unique set of purification challenges. The polarity of the molecule can lead to difficulties in standard chromatographic separations, while the reactivity of the functional groups can result in degradation under certain conditions.
This guide provides a systematic approach to overcoming these challenges, ensuring you can achieve the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: Impurities in crude this compound typically originate from the synthetic route. A common synthesis involves the oxidation of ethylthioacetonitrile.[4] Potential impurities to be aware of include:
-
Unreacted Starting Materials: Residual ethylthioacetonitrile.
-
Oxidation Byproducts: Ethylsulfinylacetonitrile (the sulfoxide intermediate).
-
Solvent Residues: Acetic acid, ethyl acetate, or other solvents used in the synthesis and workup.[4]
-
Side-Reaction Products: In the context of its use in Baricitinib synthesis, impurities such as lactones or dimers can form under certain reaction conditions.[5]
Q2: My this compound seems to be degrading during purification. What are the likely causes?
A2: this compound can be susceptible to degradation under certain conditions. Key factors to consider are:
-
pH Extremes: Both strongly acidic and strongly basic conditions can promote hydrolysis of the nitrile group to an amide or carboxylic acid.[6] Sulfonamides can also be sensitive to acidic and neutral pH conditions.[7]
-
Thermal Stress: While specific data on the thermal stability of this compound is limited, prolonged exposure to high temperatures during distillation or drying should be avoided to prevent decomposition.
-
Silica Gel Acidity: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds during column chromatography.[8]
Q3: I'm struggling with poor separation during column chromatography. What can I do?
A3: The high polarity of this compound can make it challenging to achieve good separation on standard normal-phase silica gel. Here are some strategies to improve your chromatographic purification:
-
Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a less polar mobile phase and gradually increase the polarity. A common starting point is a hexane/ethyl acetate system, gradually increasing the proportion of ethyl acetate.[9] For highly polar compounds, a dichloromethane/methanol or dichloromethane/acetonitrile system may be necessary.[10]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina or a bonded phase such as diol or amino-propyl silica.[8] Reversed-phase chromatography on a C18 column with a water/acetonitrile or water/methanol mobile phase is also a viable option for polar compounds.
-
Sample Loading: Ensure your crude sample is fully dissolved in a minimal amount of the initial mobile phase or a compatible solvent before loading it onto the column. Overloading the column can lead to poor separation.
Q4: Can I purify this compound by recrystallization? What is a good solvent system?
A4: Yes, recrystallization can be an effective method for purifying this compound, especially for removing less polar impurities. The key is to find a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11]
-
Solvent Screening: Experiment with a range of solvents on a small scale. Good candidates to test include isopropanol, ethanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or methanol/water.
-
General Procedure: Dissolve the crude product in the minimum amount of hot solvent. If using a solvent pair, dissolve the compound in the more soluble solvent first, then add the less soluble solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear, then allow it to cool slowly to promote the formation of pure crystals.[12]
Q5: How can I monitor the purity of my this compound fractions?
A5: Several analytical techniques can be used to assess the purity of your product:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of your column chromatography and to check the purity of your recrystallized product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reversed-phase C18 column with a UV detector is a common setup for analyzing polar organic compounds.[13]
-
Gas Chromatography (GC): GC can be useful for detecting volatile impurities such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your purified product and help identify any remaining impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product elutes at the solvent front (no retention) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent (e.g., hexane or dichloromethane). |
| Consider switching to a less polar stationary phase or using reversed-phase chromatography. | ||
| Poor separation of product and impurities | Inappropriate solvent system. | Perform a thorough TLC analysis to find a solvent system that provides good separation (Rf of the product around 0.3-0.4). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Use a larger column. | ||
| Product is tailing or streaking on the column | The compound is very polar and interacting strongly with the stationary phase. | Add a small amount of a polar modifier to the mobile phase (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds) to improve peak shape.[14] |
| Sample is not dissolving well in the mobile phase. | Ensure the sample is fully dissolved before loading. Consider using a stronger, compatible solvent for initial dissolution, then adsorbing it onto a small amount of silica before loading. | |
| Product appears to be decomposing on the column | The stationary phase (silica gel) is too acidic. | Deactivate the silica gel by flushing it with a solvent mixture containing a small amount of triethylamine before loading the sample.[14] |
| Use a neutral stationary phase like alumina. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling | Too much solvent was used. | Evaporate some of the solvent and try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce crystallization. | |
| Add a seed crystal of the pure product. | ||
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling solvent. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Crystals are colored or appear impure | Insoluble impurities are present. | Perform a hot filtration to remove insoluble impurities before allowing the solution to cool. |
| Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration before cooling. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general guideline for purifying this compound using flash column chromatography. The specific solvent system should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives your product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel using the wet slurry method with your chosen initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble samples, dissolve the crude product in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization Purification
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate) at room temperature and when heated.
-
The ideal solvent will dissolve the product when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[15]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 5. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Navigating the Stability of Ethylsulfonylacetonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ethylsulfonylacetonitrile. As a Senior Application Scientist, I understand that the stability and proper handling of reagents are paramount to the success and reproducibility of your experiments. This guide is designed to provide you with in-depth, field-proven insights into the stability and storage of this compound, moving beyond generic recommendations to offer a practical resource for your daily laboratory work. Here, we will delve into the causality behind storage and handling choices, empowering you to mitigate potential issues before they arise.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container.[1] The area should be cool, well-ventilated, and protected from direct sunlight and sources of ignition.[1]
Q2: My shipment of this compound arrived at room temperature. Is it still viable?
Yes, in most cases. Shipping at ambient temperature for short durations (less than two weeks) is generally acceptable and should not compromise the integrity of the compound.[1] However, upon receipt, it is crucial to transfer it to the recommended 2-8°C storage conditions for long-term preservation.
Q3: I left my container of this compound on the bench overnight. Do I need to discard it?
While not ideal, a single instance of being left at room temperature overnight is unlikely to cause significant degradation, especially if the container was sealed. The compound is stated to be stable under recommended storage conditions.[2][3] However, for critical experiments, it is always best practice to use reagents that have been consistently stored under optimal conditions. If you observe any change in physical appearance (e.g., color change, clumping), it is advisable to perform a quality control check (e.g., by NMR or LC-MS) or use a fresh batch.
Q4: What materials or substances are incompatible with this compound?
You should avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] These substances can potentially react with and degrade this compound.
Q5: How should I handle this compound in the laboratory?
Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2][3] Standard personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat, is essential.[2][3]
Troubleshooting Guide: Addressing Stability-Related Experimental Issues
Encountering unexpected results can be frustrating. This troubleshooting guide is designed to help you diagnose and resolve common issues that may be linked to the stability of this compound.
| Observed Issue | Potential Stability-Related Cause | Recommended Action |
| Inconsistent or lower-than-expected reaction yield | Partial degradation of this compound: This could be due to improper long-term storage, frequent temperature fluctuations, or contamination of the stock container. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C and protected from light. 2. Use a Fresh Aliquot: Avoid repeatedly opening and closing the main stock container. Prepare single-use aliquots. 3. Perform Quality Control: If in doubt, analyze the compound's purity via techniques like NMR or LC-MS. |
| Appearance of unexpected side products in your reaction | Degradation under reaction conditions: The reaction conditions (e.g., pH, temperature, presence of certain reagents) might be promoting the decomposition of this compound. | 1. Review Reaction Incompatibilities: Ensure your reaction mixture does not contain strong acids, bases, or potent oxidizing/reducing agents that are not part of the intended reaction.[1] 2. Consider pH Sensitivity: The azetidine ring and nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions. Buffer your reaction if necessary. 3. Temperature Control: If the reaction is heated, consider if the temperature is contributing to degradation. |
| Change in physical appearance of the solid (e.g., discoloration, clumping) | Moisture absorption or degradation: The compound is a solid and may be hygroscopic. Absorption of moisture can lead to degradation or changes in physical properties. | 1. Ensure Dry Storage: Store in a desiccator if you are in a high-humidity environment. 2. Inert Atmosphere: For highly sensitive applications, consider storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Do Not Use if Appearance is Altered: If you observe significant changes in the physical appearance, it is best to use a fresh batch to ensure the reliability of your results. |
Experimental Protocols: Best Practices for Handling and Preparation
To ensure the integrity of this compound in your experiments, follow these detailed protocols.
Protocol 1: Preparation of a Stock Solution
-
Equilibration: Allow the container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Promptly weigh the desired amount of the solid in a clean, dry container.
-
Dissolution: Add the desired solvent (e.g., DMSO, Methanol) to the solid.[4] Ensure the solvent is anhydrous, especially for moisture-sensitive reactions.
-
Storage of Solution: If the stock solution is not for immediate use, store it at 2-8°C in a tightly sealed vial. For longer-term storage, consider storing under an inert atmosphere and protecting from light. It is advisable to prepare fresh solutions for optimal results.
Visualizing Stability and Handling Workflow
The following diagram illustrates the key decision points and best practices for maintaining the stability of this compound throughout its lifecycle in the lab.
Caption: Decision workflow for this compound handling and storage.
In-Depth Scientific Discussion: Potential Degradation Pathways
-
Hydrolysis of the Nitrile Group: In the presence of strong acids or bases, the nitrile group (-C≡N) can undergo hydrolysis to form a carboxylic acid or an amide. This would result in a significant change in the molecule's properties and reactivity.
-
Azetidine Ring Instability: The four-membered azetidine ring, while relatively stable, can be susceptible to ring-opening reactions under harsh conditions, such as extreme pH or high temperatures.
-
Reactions at the Sulfonyl Group: The ethylsulfonyl group is generally stable. However, strong reducing agents could potentially reduce the sulfone.
By being mindful of these potential reactive sites, you can design your experiments to minimize the risk of degradation and ensure the integrity of your results.
References
Technical Support Center: Managing Over-oxidation in Sulfone Synthesis
Welcome to the Technical Support Center for sulfone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the oxidation of sulfides to sulfones, with a particular focus on preventing over-oxidation to unwanted byproducts. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established scientific principles.
Introduction: The Challenge of Selective Oxidation
The synthesis of sulfones, crucial structural motifs in pharmaceuticals and advanced materials, is most commonly achieved through the oxidation of the corresponding sulfides.[1][2] While seemingly straightforward, this transformation presents a significant challenge: controlling the oxidation state of the sulfur atom. The reaction proceeds stepwise, from sulfide to sulfoxide, and then to the desired sulfone. However, under many conditions, the reaction can be difficult to stop at the sulfone stage, leading to the formation of various over-oxidized byproducts. Furthermore, many traditional oxidizing agents are harsh and can lead to unwanted side reactions, especially with sensitive functional groups present in the substrate.[3]
This guide provides practical, field-proven insights to help you achieve high-yield, high-purity sulfone synthesis by effectively managing and preventing over-oxidation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during sulfone synthesis and offers a systematic approach to resolving them.
Problem 1: Significant formation of sulfoxide impurity in the final product.
Root Cause Analysis: This issue typically arises from incomplete oxidation. The rate of oxidation from sulfide to sulfoxide is often faster than the subsequent oxidation to the sulfone. If the reaction is not allowed to proceed to completion, or if the oxidizing agent is not potent enough, the sulfoxide intermediate will remain.
Solutions:
-
Increase Reaction Time: Monitor the reaction closely using an appropriate analytical technique (see "Analytical Techniques for Reaction Monitoring" below). Continue the reaction until the sulfoxide intermediate is no longer detectable.
-
Increase Oxidant Stoichiometry: Carefully increase the molar equivalents of the oxidizing agent. A slight excess is often necessary to drive the reaction to completion. However, be cautious as a large excess can lead to over-oxidation.
-
Elevate Reaction Temperature: Gently increasing the reaction temperature can enhance the rate of the second oxidation step. However, this must be done with care, as higher temperatures can also promote side reactions and decomposition.[4]
-
Change of Oxidant: If the current oxidant is too mild, consider switching to a more powerful one. For example, if you are using hydrogen peroxide alone, the addition of a catalyst like a molybdenum(VI) salt can significantly increase its efficacy.[5]
Problem 2: Presence of unidentified, highly polar byproducts and low yield of the desired sulfone.
Root Cause Analysis: This is a classic sign of over-oxidation. The sulfone itself can be further oxidized, especially under harsh conditions, leading to the formation of sulfonic acids or other degradation products. Some oxidizing agents are more prone to causing over-oxidation than others.[6]
Solutions:
-
Careful Control of Oxidant Stoichiometry: This is the most critical parameter to control.[1] Use the minimum amount of oxidant required to fully convert the sulfoxide to the sulfone. A preliminary small-scale reaction to determine the optimal stoichiometry is highly recommended.
-
Mode of Addition: Instead of adding all the oxidant at once, add it portion-wise or via a syringe pump over an extended period. This helps to maintain a low concentration of the oxidant in the reaction mixture, minimizing over-oxidation.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature will slow down all reaction rates, but it will often have a more pronounced effect on the rate of over-oxidation compared to the desired sulfone formation.
-
Selection of a Milder, More Selective Oxidant: Consider using oxidants known for their selectivity. For instance, urea-hydrogen peroxide in the presence of phthalic anhydride has been shown to be effective for the oxidation of sulfides to sulfones without significant sulfoxide formation.[7] Another approach is the use of catalytic systems, which can allow for the use of milder terminal oxidants like hydrogen peroxide or even molecular oxygen.[1]
Problem 3: The reaction is sluggish or does not proceed at all.
Root Cause Analysis: This can be due to several factors, including an insufficiently reactive substrate, a deactivated catalyst, or an inappropriate choice of solvent or temperature. Sterically hindered or electron-deficient sulfides can be particularly challenging to oxidize.[8]
Solutions:
-
Catalyst Selection: For catalyzed reactions, ensure the catalyst is active. Some catalysts are sensitive to air or moisture. Consider using a more active catalyst. For example, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide.[7][9]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar solvents are generally preferred for many oxidation reactions.
-
Activation of the Substrate: In some cases, the substrate may need to be activated. This is less common for sulfide oxidations but should be considered for particularly unreactive starting materials.
-
Increase Temperature: As a last resort, a significant increase in temperature may be necessary. However, this also increases the risk of side reactions and decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my sulfone synthesis reaction?
A1: The choice of analytical technique depends on the specific properties of your starting material and products.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. The sulfone product is typically more polar than the corresponding sulfide and sulfoxide, resulting in a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the relative amounts of starting material, intermediate, and product.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the compounds are volatile and thermally stable. It provides both separation and identification of the components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals. The chemical shifts of protons and carbons adjacent to the sulfur atom will change significantly upon oxidation.
-
Infrared (IR) Spectroscopy: The formation of the sulfone group can be monitored by the appearance of strong characteristic absorption bands in the IR spectrum.[11]
Q2: How can I purify my sulfone product if it is contaminated with the starting sulfide and intermediate sulfoxide?
A2: The polarity difference between the sulfide, sulfoxide, and sulfone allows for effective separation using chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying sulfones.[8][12] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically elute the less polar sulfide first, followed by the sulfoxide, and finally the more polar sulfone.
-
Recrystallization: If the sulfone is a solid, recrystallization can be a highly effective purification method, particularly for removing small amounts of impurities.[12]
-
Preparative TLC or HPLC: For small-scale purifications or for very difficult separations, preparative TLC or HPLC can be employed.
Q3: Are there any "green" or more environmentally friendly methods for sulfone synthesis?
A3: Yes, there is a growing interest in developing more sustainable oxidation methods.
-
Hydrogen Peroxide as Oxidant: Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water.[4] Its effectiveness can be enhanced by using various catalysts.[5][7]
-
Catalytic Systems with Air or O₂: The use of catalytic systems that employ air or molecular oxygen as the terminal oxidant is a highly attractive green approach.[1]
-
Solvent-Free Conditions: Some oxidation reactions can be carried out under solvent-free conditions, reducing waste and simplifying workup.[7]
Experimental Protocols
Protocol 1: General Procedure for the Controlled Oxidation of a Sulfide to a Sulfone using Hydrogen Peroxide
This protocol provides a general guideline. The specific amounts and conditions should be optimized for each substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (2.0 - 2.5 eq) dropwise over 15-30 minutes. The slow addition is crucial to control the reaction exotherm and minimize over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. If the reaction is sluggish, allow it to warm to room temperature or heat gently.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a test with starch-iodide paper is negative.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of a Sulfone from Sulfide and Sulfoxide by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a suitable eluent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or a small amount of the initial eluent) and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure sulfone.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfone.
Visualizing the Process: Reaction Pathway and Troubleshooting
Diagram 1: Oxidation Pathway of a Sulfide
Caption: Stepwise oxidation from sulfide to sulfone, highlighting the potential for over-oxidation.
Diagram 2: Troubleshooting Workflow for Over-oxidation
Caption: A decision tree for systematically addressing over-oxidation issues in sulfone synthesis.
Data at a Glance: Oxidant Selection
The choice of oxidant is critical for successful sulfone synthesis. The table below summarizes common oxidants and their general characteristics.
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| **Hydrogen Peroxide (H₂O₂) ** | Acetic acid or alcohol, often with a catalyst | "Green" oxidant (byproduct is water), inexpensive | Can be slow without a catalyst, potential for over-oxidation |
| m-CPBA | Dichloromethane, 0 °C to RT | Highly effective, generally clean reactions | Can be explosive, potential for epoxidation of alkenes |
| Oxone® (KHSO₅) | Methanol/water, RT | Stable, easy to handle, effective | Can be acidic, may not be suitable for all substrates |
| Urea-H₂O₂ | Ethyl acetate, often with an anhydride | Stable solid, safer than aqueous H₂O₂ | May require activation |
| Sodium Periodate (NaIO₄) | Methanol/water, RT | Selective for sulfide oxidation | Stoichiometric waste |
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Unwanted Reductive Desulfonylation of Ethylsulfonylacetonitrile and Related Sulfones
Welcome to the technical support center for scientists and researchers working with sulfonyl-containing compounds. This guide is designed to provide in-depth, practical solutions for a common and often frustrating side reaction: the unwanted reductive cleavage of the carbon-sulfur bond in molecules like Ethylsulfonylacetonitrile. As a key intermediate in pharmaceuticals such as Baricitinib, maintaining the integrity of the ethylsulfonyl group is critical.[1]
This document moves beyond simple procedural lists to explain the underlying mechanisms, helping you make informed decisions to prevent byproduct formation, optimize your reaction yields, and save valuable research time.
Section 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental principles of reductive desulfonylation.
Q1: What is reductive desulfonylation, and why is it a problem in my synthesis?
A1: Reductive desulfonylation is a chemical reaction that removes a sulfonyl group (-SO₂R) from an organic molecule, replacing the carbon-sulfur (C–S) bond with a carbon-hydrogen (C–H) bond.[2] This process is typically mediated by reducing agents.[3]
While it is a powerful tool and the key step in synthetic methods like the Julia-Lythgoe Olefination, it becomes a significant problem when the sulfonyl group is a crucial, permanent part of your target molecule's structure.[4][5] If you are performing a reduction on another functional group (e.g., a nitro group or a ketone) and observe the loss of your ethylsulfonyl moiety, you are experiencing unwanted reductive desulfonylation. This leads to the formation of impurities, reduces the yield of your desired product, and complicates purification.
Q2: What makes the C–S bond in this compound particularly susceptible to cleavage?
A2: The susceptibility of the C–S bond in this compound is due to the strong electron-withdrawing nature of both the sulfonyl (-SO₂Et) and the nitrile (-C≡N) groups. These groups are attached to the same carbon atom, which significantly increases the acidity of the α-proton and polarizes the C–S bond. Mechanistic studies suggest that reduction often proceeds through the transfer of an electron to the sulfone, which then fragments to form a sulfinate anion and a carbon-centered radical.[3] The presence of the adjacent nitrile group can stabilize this radical intermediate, making the fragmentation process more favorable under certain reductive conditions.
Q3: Under what common laboratory conditions should I be most concerned about this side reaction?
A3: You should be highly cautious when your synthetic route involves any of the following conditions, as they are known to promote reductive desulfonylation:
-
Active Metals or Metal Salts: Reagents like sodium amalgam (Na/Hg), aluminum amalgam (Al/Hg), magnesium (Mg), and samarium(II) iodide (SmI₂) are potent reducing agents commonly used for desulfonylation.[2][3]
-
Dissolving Metal Reductions: Conditions such as sodium or lithium in liquid ammonia are highly effective at cleaving sulfones but are not selective and can be strongly basic.[3]
-
Certain Hydride Reagents with Catalysts: While many hydride reagents are safe, combinations like lithium aluminum hydride (LAH) in refluxing solvents or the use of certain transition metal complexes with hydrides can induce desulfonylation.[3]
-
Photochemical or Radical-Initiated Reactions: Visible light photocatalysis and other radical-generating conditions can cleave C–S bonds, especially in activated sulfones.[6][7]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides direct answers to common experimental issues.
Q1: I'm trying to reduce another functional group (e.g., a ketone, ester, or nitro group) on my molecule, but I keep losing the ethylsulfonyl group. What should I do?
A1: This is a classic chemoselectivity challenge. The key is to choose a reducing agent mild enough to spare the sulfone while still acting on your target functional group.
Immediate Steps:
-
Stop using harsh reagents. If you are using Na/Hg, SmI₂, or LAH at high temperatures, these are the likely culprits.
-
Lower the reaction temperature. Many reductions can proceed at 0 °C or even -78 °C. Lowering the temperature often dramatically reduces the rate of the unwanted desulfonylation side reaction.
-
Consult the Reagent Selectivity Table (Table 1) below to identify a milder alternative suitable for your specific transformation. For example, to reduce a ketone without touching the sulfone, sodium borohydride (NaBH₄) in an alcoholic solvent is a much safer first choice than LAH. For nitro group reductions, catalytic hydrogenation is often a superior choice.
Q2: My reaction is generating a significant amount of the desulfonylated byproduct. How can I definitively confirm the cause?
A2: A systematic approach using control experiments is essential for diagnosis. This approach provides self-validating data to confirm the source of the problem.
-
Hypothesis 1: The Reagent is the Cause. Run the reaction by omitting your starting material and adding a small amount of the purified desulfonylated byproduct. If the byproduct remains unchanged (as monitored by TLC or LCMS), it confirms that it is stable to the reaction conditions and is being formed from your starting material.
-
Hypothesis 2: A Radical Pathway is Involved. If you suspect a light-sensitive or radical-mediated process, run the reaction under identical conditions but with the addition of a radical scavenger like TEMPO or BHT. Also, run a parallel reaction in complete darkness (wrap the flask in aluminum foil). A significant decrease in byproduct formation under these conditions points to a radical mechanism.[6]
-
Hypothesis 3: Instability During Workup. Your product may be sensitive to the pH of your aqueous workup. Test this by taking a small aliquot of the crude reaction mixture (before workup) and exposing it to the acidic or basic conditions you plan to use. If the byproduct appears on the TLC/LCMS of this test sample, you need to modify your workup procedure to use neutral washes.[8]
Q3: What are some "sulfonyl-safe" reducing agents I can screen for my reaction?
A3: The term "sulfonyl-safe" is context-dependent, but several reagents have a much lower tendency to cause reductive desulfonylation. We recommend screening these in parallel small-scale reactions.
Data Presentation: Table 1. Selectivity of Common Reducing Agents
| Reagent/System | Primary Application | Risk of Desulfonylation | Expert Notes & Causality |
| Sodium Amalgam (Na/Hg) | Julia Olefination | Very High | Operates via single-electron transfer (SET), which is the classic mechanism for C–S bond cleavage.[3][4] Avoid unless desulfonylation is the goal. |
| Samarium(II) Iodide (SmI₂) | Ketone reduction, reductive eliminations | High | A powerful SET reagent. Its use with HMPA is specifically designed to effect reductive eliminations of functionalized sulfones.[3] |
| Lithium Aluminum Hydride (LAH) | Ester, Amide, Ketone, Aldehyde Reduction | Moderate to High | Risk increases significantly with temperature. Can reduce sulfones, especially at reflux. Use at low temperatures (e.g., 0 °C to -78 °C) to improve selectivity. |
| Sodium Borohydride (NaBH₄) | Ketone, Aldehyde, Imine Reduction | Very Low | A much milder hydride donor than LAH. Generally considered safe for sulfones under standard conditions (alcohols, RT or below). |
| Catalytic Hydrogenation (H₂, Pd/C) | Alkene, Alkyne, Nitro, Benzyl Group Reduction | Low to Moderate | Generally safe. Risk can increase with high pressure, high catalyst loading, or extended reaction times. Screen conditions carefully. |
| Transfer Hydrogenation (e.g., HCOOH, NH₄OOCH) | Carbonyl, Nitro Group Reduction | Low | A very mild method that often shows excellent chemoselectivity for other functional groups while leaving sulfones intact. |
| Aluminum Amalgam (Al/Hg) | α-Sulfonylated Carbonyl Reduction | Substrate Dependent | Can be used chemoselectively for certain reductions, but its performance with your specific substrate must be verified.[3] |
Section 3: Experimental Protocols & Visual Guides
This section provides actionable workflows and visual aids to guide your troubleshooting process.
Experimental Protocol 1: Parallel Screening of Mild Reducing Agents
Objective: To identify optimal, sulfone-compatible reduction conditions for a ketone functional group in the presence of an ethylsulfonyl moiety.
-
Setup: Arrange three clean, dry, and inerted (N₂ or Ar) round-bottom flasks, each with a magnetic stir bar.
-
Reagents: In each flask, dissolve 1 equivalent of your this compound-containing substrate in a suitable anhydrous solvent (e.g., MeOH or THF, 0.1 M concentration).
-
Cooling: Cool all three flasks to 0 °C in an ice-water bath.
-
Addition of Reducing Agents (Perform in Parallel):
-
Flask 1 (NaBH₄): Add 1.5 equivalents of sodium borohydride portion-wise over 5 minutes.
-
Flask 2 (Transfer Hydrogenation): Add 10 mol% Pd/C, followed by 5 equivalents of ammonium formate.
-
Flask 3 (Low-Temp LAH): In a separate flask, prepare a 1M solution of LAH in THF. Slowly add 1.2 equivalents of this solution dropwise to Flask 3, ensuring the internal temperature does not rise above 0 °C.
-
-
Monitoring: Monitor all three reactions every 15 minutes using TLC or LCMS. Spot for starting material, desired product, and the potential desulfonylated byproduct.
-
Analysis: After 1-2 hours (or upon consumption of starting material in the cleanest reaction), quench the reactions appropriately (e.g., acetone for NaBH₄, filtration for Pd/C, careful addition of water/Rochelle's salt for LAH). Compare the crude product ratios to identify the condition that provides the highest yield of the desired product with the least desulfonylation.
Mandatory Visualization 1: Troubleshooting Workflow
This diagram provides a logical decision tree for diagnosing the cause of unwanted desulfonylation.
Caption: A decision tree for troubleshooting reductive desulfonylation.
Mandatory Visualization 2: The Reductive Desulfonylation Pathway
This diagram illustrates the fundamental transformation occurring during the unwanted side reaction.
Caption: The core C-S bond cleavage in reductive desulfonylation.
References
- 1. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS#: 1187595-85-2 [m.chemicalbook.com]
- 2. Reductive desulfonylation - Wikiwand [wikiwand.com]
- 3. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
Technical Support Center: Enhancing Selectivity in Ethylsulfonylacetonitrile Reactions
Welcome to the technical support center for Ethylsulfonylacetonitrile (ESAN). As a highly versatile C2 building block, ESAN is prized by researchers in medicinal chemistry and materials science for its unique reactivity. The electron-withdrawing properties of the adjacent ethylsulfonyl and nitrile groups render the central methylene protons (α-protons) highly acidic, facilitating a range of carbon-carbon bond-forming reactions.
However, this high reactivity can also present challenges in controlling reaction selectivity. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and practical solutions to common issues encountered during experimentation. We will delve into the causality behind experimental choices to empower you to optimize your reaction outcomes.
Section 1: Foundational Concepts: The Reactivity of this compound
The key to controlling ESAN reactions lies in understanding the stability of its corresponding carbanion. The ethylsulfonyl (SO₂) and nitrile (CN) groups are potent electron-withdrawing groups that stabilize the negative charge on the α-carbon through resonance and inductive effects. This makes deprotonation highly favorable, even with mild bases.
The resulting nucleophilic carbanion is the key intermediate that participates in reactions such as Knoevenagel condensations and alkylations. The challenge, therefore, is not in initiating the reaction, but in directing the reactive intermediate towards the desired product while minimizing side reactions.
Caption: General reaction pathway for this compound (ESAN).
Section 2: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format to help you rapidly diagnose and solve experimental issues.
Issue 1: Low Yield or Stalled Knoevenagel Condensation
Question: My Knoevenagel condensation between ESAN and an aromatic aldehyde is giving a low yield, and TLC analysis shows significant unreacted starting material. What are the likely causes and how can I improve the outcome?
Answer: A low yield in a Knoevenagel condensation is often traced back to suboptimal catalytic activity or reaction conditions. The key is to facilitate the initial condensation and the subsequent dehydration step without promoting side reactions.
Causality & Solutions:
-
Inappropriate Base/Catalyst: The choice of base is critical. A base that is too strong can trigger the self-condensation of the aldehyde partner, consuming it in a parasitic side reaction.[1] Conversely, a base that is too weak may not facilitate the reaction efficiently.
-
Recommendation: Use a weak amine base like piperidine or ammonium acetate, which is typically sufficient to deprotonate ESAN without promoting aldehyde self-condensation.[2][3] For sensitive substrates, non-amine catalysts such as zinc chloride (ZnCl₂) or solid-supported catalysts can be effective.[2]
-
-
Inefficient Water Removal: The Knoevenagel condensation is an equilibrium process that produces water.[1] If water is not removed, the equilibrium may not favor the product, leading to a stalled reaction.
-
Recommendation: For reactions run in solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion. For reactions in other solvents, adding a dehydrating agent like molecular sieves can be beneficial.
-
-
Suboptimal Temperature: Temperature affects both reaction rate and selectivity.[4] While higher temperatures can accelerate the reaction, they can also lead to decomposition or the formation of undesired byproducts.
-
Recommendation: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently heat to 40-60°C. Avoid excessively high temperatures unless you have confirmed the thermal stability of your reactants and products.
-
Table 1: Recommended Starting Conditions for Knoevenagel Condensation
| Aldehyde Type | Recommended Base | Solvent | Temperature (°C) | Notes |
| Electron-rich Aryl | Piperidine (cat.) | Toluene | 80-110 (Reflux) | Use a Dean-Stark trap to remove water. |
| Electron-poor Aryl | Ammonium Acetate | Ethanol | 25-50 | Generally faster; may not require heating. |
| Aliphatic | TiCl₄ / Et₃N | DCM | 0 to 25 | Lewis acid catalysis can be effective for less reactive aldehydes.[2] |
| Sensitive/Complex | KF on Al₂O₃ | Acetonitrile | 25 | Solid-supported catalysts offer mild conditions and easy workup. |
Issue 2: Poor Selectivity in Alkylation Reactions (Mono- vs. Di-alkylation)
Question: My alkylation of ESAN with an alkyl halide is producing a significant amount of the di-alkylated byproduct. How can I improve the selectivity for the mono-alkylated product?
Answer: The formation of di-alkylated products occurs when the mono-alkylated product, which still possesses a somewhat acidic proton, is deprotonated and reacts with a second equivalent of the alkylating agent. Controlling this requires careful management of stoichiometry and reaction kinetics.
Causality & Solutions:
-
Base Strength and Stoichiometry: Using a very strong base in excess can lead to a high concentration of both the ESAN carbanion and the mono-alkylated product's carbanion, promoting di-alkylation.
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of ESAN relative to the alkylating agent. Use a base that is strong enough for complete initial deprotonation but is not in large excess, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
-
Reaction Temperature: Higher temperatures increase the rate of the second alkylation.
-
Recommendation: Perform the reaction at low temperatures (e.g., 0°C or -78°C) to control the reaction rate. Add the alkylating agent slowly to the solution of the pre-formed ESAN carbanion to maintain a low instantaneous concentration of the electrophile.
-
-
Solvent Choice: The solvent can influence the reactivity of the ion pair.
-
Recommendation: Polar aprotic solvents like THF, DMF, or DMSO are generally effective for alkylations.[5] The choice can affect the solubility and reactivity of the base and intermediates.
-
Caption: Troubleshooting workflow for improving mono-alkylation selectivity.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent for ESAN reactions?
-
A: Acetonitrile (ACN) and Tetrahydrofuran (THF) are excellent starting points. ACN can serve as both a solvent and, in some electrochemical reactions, a reactant.[6] THF is a good choice for reactions involving strong bases like NaH.[7] The optimal solvent is highly reaction-dependent; polar aprotic solvents generally perform well, but solvent screening is always recommended.[8]
-
-
Q2: How can I control E/Z stereoselectivity in Knoevenagel products?
-
A: In many cases, the E-isomer is the thermodynamically more stable product due to reduced steric hindrance. Allowing the reaction to run for a longer time or at a slightly elevated temperature can facilitate equilibration to the more stable isomer.[1] For specific kinetic control of the Z-isomer, specialized catalysts or conditions may be required, which often involves a detailed mechanistic investigation.
-
-
Q3: Are there any significant safety concerns with this compound?
-
A: While ESAN itself has a defined safety profile, its reactions can present hazards. The reaction of nitriles with strong aqueous bases at elevated temperatures can be dangerously exothermic and lead to the rapid evolution of ammonia gas, causing a pressure buildup in a closed system.[9] Always conduct such reactions with caution in a well-ventilated fume hood and ensure adequate cooling.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Piperidine-Catalyzed Knoevenagel Condensation
This protocol provides a robust starting point for the condensation of ESAN with an aromatic aldehyde.
Caption: Experimental workflow for a Knoevenagel condensation.
Detailed Steps:
-
Setup: In a round-bottom flask fitted with a condenser and a Dean-Stark apparatus, combine the aromatic aldehyde (1.0 eq.), this compound (1.1 eq.), and toluene (sufficient to suspend reactants).
-
Catalyst Addition: Add piperidine (0.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction's progress every hour using an appropriate method (e.g., TLC, GC-MS).
-
Workup: Once the starting material is consumed, allow the reaction to cool to ambient temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (aq), water, and brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel chromatography.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in electrochemical reactions involving acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
Scale-up considerations for Ethylsulfonylacetonitrile synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of ethylsulfonylacetonitrile, a key intermediate in the preparation of various pharmaceuticals.[1][2] This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during laboratory and scale-up production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is through the oxidation of ethylthioacetonitrile.[3][4] This reaction typically employs an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid, often with a catalyst like sodium tungstate.[3][4] An alternative, though less common, route involves the reaction of 2-(azetidin-3-ylidene)acetonitrile hydrochloride with ethanesulfonyl chloride.[5]
Q2: What are the critical safety precautions I should take when handling the reagents and the final product?
A2: this compound and its precursors require careful handling in a well-ventilated laboratory fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] In case of contact, rinse the affected area thoroughly with water and seek medical attention.[6] For detailed information, always consult the Safety Data Sheet (SDS).[6][7][8][9]
Q3: What are the typical physical properties of this compound?
A3: this compound is typically an off-white to light yellow solid.[10] Key physical properties are summarized in the table below.
| Property | Value |
| Melting Point | 67-69 °C[1][10] |
| Boiling Point | 360.8 ± 52.0 °C at 760 mmHg (Predicted)[10] |
| Purity | ≥98%[11] |
| Storage | 4°C, sealed in a dry environment[10][11] |
| Solubility | Slightly soluble in DMSO and Methanol[10] |
Q4: How can I monitor the progress of the oxidation reaction?
A4: The progress of the oxidation of ethylthioacetonitrile to this compound can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material and the appearance of the desired sulfone product.
Q5: What are the key considerations when scaling up the synthesis of this compound?
A5: Scaling up any chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.[12][13] Key considerations include:
-
Heat Management: The oxidation of sulfides is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions.[12]
-
Reagent Addition: Controlled addition of the oxidizing agent is necessary to manage the reaction rate and temperature.
-
Mixing: Efficient mixing becomes more critical on a larger scale to ensure uniform reaction conditions.
-
Work-up and Purification: The work-up procedure may need to be adapted for larger volumes, and purification methods like crystallization or distillation will need to be optimized for scale.[14][15]
-
Safety: A thorough safety review is essential before any scale-up operation.[12]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | * Verify Reagent Stoichiometry: Ensure the correct molar ratios of ethylthioacetonitrile to the oxidizing agent are used. A common ratio is 1:2 to 1:4 of ethylthioacetonitrile to hydrogen peroxide.[3] * Check Catalyst Activity: If using a catalyst like sodium tungstate, ensure it is active and used in the correct amount (e.g., 0.01 to 0.03 molar equivalents).[3] * Extend Reaction Time: Monitor the reaction by TLC or GC and continue until the starting material is consumed. |
| Side Reactions/Product Decomposition | * Control Reaction Temperature: Maintain the recommended reaction temperature. Overheating can lead to the formation of byproducts or decomposition of the desired product. The reaction is typically run under mild conditions.[3][4] |
| Losses During Work-up | * Optimize Extraction: After quenching the reaction, ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent like chloroform or ethyl acetate.[3] * Minimize Product Loss During Solvent Removal: Use reduced pressure to remove the solvent, being careful not to lose the product due to high vacuum or temperature.[3] |
Issue 2: Formation of Sulfoxide Impurity
| Possible Cause | Troubleshooting Step |
| Insufficient Oxidant | * Increase Oxidant Stoichiometry: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction stalls at the sulfoxide stage, it indicates an insufficient amount of the oxidizing agent.[16][17] Carefully add more oxidizing agent while monitoring the reaction progress. |
| Reaction Conditions Favoring Sulfoxide | * Adjust Reaction Time and Temperature: In some cases, prolonged reaction times or slightly elevated temperatures may be needed to drive the reaction to the sulfone.[17] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Residual Acetic Acid | * Efficiently Remove Acetic Acid: After the reaction, a significant amount of the acetic acid solvent can be recovered under reduced pressure before the addition of water for the work-up.[3] |
| Presence of Salts | * Aqueous Wash: Dissolving the residue in water after the initial solvent removal will help to separate the inorganic salts from the organic product layer.[3] |
| Oily Product Instead of Solid | * Crystallization: If the crude product is an oil, attempt crystallization from a suitable solvent system. * Chromatography: For small-scale purification, column chromatography can be an effective method to isolate the pure product. |
Workflow for this compound Synthesis and Troubleshooting
Caption: A flowchart illustrating the synthesis workflow for this compound and common troubleshooting points with their respective solutions.
Section 3: Experimental Protocol
Synthesis of this compound via Oxidation
This protocol is a generalized procedure based on common literature methods.[3][4] Researchers should adapt it to their specific laboratory conditions and scale.
Materials:
-
Ethylthioacetonitrile
-
Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Tungstate Hydrate (catalyst)
-
Chloroform or Ethyl Acetate (for extraction)
-
Water
-
Sodium Bicarbonate solution (for quenching)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge ethylthioacetonitrile and acetic acid.
-
Add a catalytic amount of sodium tungstate hydrate.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide via the addition funnel, maintaining the internal temperature below a specified limit (e.g., 20-30°C).
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully quench any excess peroxide with a suitable reducing agent (e.g., sodium bisulfite solution).
-
Neutralize the acetic acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform or ethyl acetate) multiple times.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization or distillation to yield pure this compound.
Logical Relationship of Key Reaction Parameters
Caption: This diagram illustrates the interplay between key reaction parameters in the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 4. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 5. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.leyan.com [file.leyan.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. echemi.com [echemi.com]
- 10. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS#: 1187595-85-2 [m.chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. catsci.com [catsci.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 15. US6326508B1 - Purification and recovery of acetonitrile - Google Patents [patents.google.com]
- 16. jchemrev.com [jchemrev.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Byproduct Analysis in Ethylsulfonylacetonitrile Reactions
Welcome to the technical support center for byproduct analysis in reactions involving ethylsulfonylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during syntheses utilizing this versatile reagent. Our focus is on understanding and controlling byproduct formation to ensure the desired reaction outcomes and product purity.
Introduction to this compound Chemistry
This compound is a valuable building block in organic synthesis, primarily utilized for its activated methylene group, which is flanked by two strong electron-withdrawing groups: a sulfonyl (–SO₂Et) and a nitrile (–C≡N) group. This structural feature imparts significant acidity to the methylene protons, facilitating their removal by even weak bases to form a stabilized carbanion. This carbanion is a potent nucleophile, making this compound an excellent substrate for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. While this reaction is highly efficient, the high reactivity of the intermediates can also lead to the formation of undesired byproducts, complicating purification and reducing the overall yield of the target molecule. This guide will delve into the common byproducts observed, their mechanisms of formation, and strategies for their detection, characterization, and mitigation.
Part 1: Common Byproducts and Their Formation Mechanisms
Understanding the potential side reactions is the first step in troubleshooting and optimizing your reactions. Below are the most common byproducts encountered in this compound reactions, particularly in the context of the Knoevenagel condensation.
Michael Adducts: The Double Addition Problem
The Knoevenagel condensation product, an α,β-unsaturated sulfonylacetonitrile, is a potent Michael acceptor. The electron-withdrawing nature of both the sulfonyl and nitrile groups renders the β-carbon highly electrophilic. If a nucleophile, such as the carbanion of this compound, is present in the reaction mixture, it can add to the Knoevenagel product in a conjugate addition (Michael addition) reaction.
Mechanism of Michael Adduct Formation:
Figure 1: Formation of a Michael Adduct.
Causality: This side reaction is often favored by:
-
High concentration of the this compound carbanion: Using a strong base or a high concentration of the active methylene compound can lead to a higher concentration of the nucleophile.
-
Slow removal of the Knoevenagel product: If the desired product is not removed from the reaction mixture as it is formed, it becomes susceptible to nucleophilic attack.
-
Certain catalysts: Some basic catalysts can promote both the Knoevenagel condensation and the subsequent Michael addition.
Self-Condensation Products
While less common with highly activated methylene compounds like this compound, self-condensation can occur, especially under strongly basic conditions or at elevated temperatures. In this scenario, one molecule of this compound acts as the nucleophile and another as the electrophile (though less favorable). More commonly, the aldehyde or ketone starting material can undergo self-condensation if it possesses enolizable protons.
Mechanism of Aldehyde Self-Condensation (Aldol Condensation):
Figure 2: Aldehyde Self-Condensation.
Causality:
-
Strongly basic conditions: Strong bases can deprotonate the α-carbon of the aldehyde or ketone, initiating the aldol condensation.
-
Excess of the carbonyl compound: A higher concentration of the carbonyl compound increases the likelihood of self-condensation.
Hydrolysis Products
Under aqueous basic or acidic conditions, both the nitrile and sulfonyl groups can be susceptible to hydrolysis, although the nitrile group is generally more labile.
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This is more likely to occur during work-up procedures involving strong acids or bases.
-
Sulfonyl Group Stability: The ethylsulfonyl group is generally stable under most reaction conditions but can be cleaved under very harsh reductive or oxidative conditions, which are not typical for Knoevenagel condensations.
Mechanism of Nitrile Hydrolysis (Base-Catalyzed):
Figure 3: Base-Catalyzed Nitrile Hydrolysis.
Causality:
-
Aqueous work-up: Prolonged exposure to acidic or basic aqueous solutions during the work-up can lead to hydrolysis.
-
High temperatures: Elevated temperatures can accelerate the rate of hydrolysis.
Part 2: Troubleshooting Guides (Q&A Format)
This section provides answers to common issues encountered during reactions with this compound.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. What is likely happening and how can I prevent it?
A1: The formation of a higher molecular weight byproduct is a classic sign of a Michael addition side reaction, where a second molecule of this compound adds to your Knoevenagel product.
Troubleshooting Steps:
-
Control the Stoichiometry: Use a slight excess of the aldehyde or ketone (e.g., 1.1 to 1.2 equivalents) relative to this compound. This ensures that the nucleophilic carbanion of this compound is consumed by the carbonyl compound rather than attacking the product.
-
Optimize the Base:
-
Weaker Base: Switch to a weaker base. Strong bases like sodium ethoxide can maintain a high concentration of the carbanion. Consider using milder bases like piperidine, pyrrolidine, or even a catalytic amount of a Lewis acid.
-
Catalyst Loading: Reduce the amount of the basic catalyst to the minimum required to promote the Knoevenagel condensation.
-
-
Reaction Time and Temperature:
-
Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting materials are consumed to minimize the time the product is exposed to the nucleophilic carbanion.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes disfavor the Michael addition, which may have a higher activation energy than the Knoevenagel condensation.
-
-
Product Removal: If feasible for your setup, consider methods for in-situ product removal, such as crystallization or extraction, to prevent its participation in side reactions.
Q2: I am observing byproducts that correspond to the self-condensation of my aldehyde starting material. How can I suppress this side reaction?
A2: Self-condensation of the aldehyde (an aldol condensation) is typically promoted by strongly basic conditions.
Troubleshooting Steps:
-
Use a Milder Base: Avoid strong bases like alkoxides. Weaker amine bases such as piperidine or pyridine are generally preferred for Knoevenagel condensations as they are less likely to promote aldehyde self-condensation.
-
Order of Addition: Add the aldehyde slowly to the mixture of this compound and the base. This ensures that the aldehyde is consumed by the more reactive this compound carbanion as soon as it is introduced into the reaction mixture, keeping its concentration low.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Aldol condensations are often more favorable at higher temperatures.
Q3: My final product shows evidence of hydrolysis (e.g., presence of an amide or carboxylic acid). How can I avoid this?
A3: Hydrolysis of the nitrile group typically occurs during the work-up stage.
Troubleshooting Steps:
-
Neutral Work-up: If possible, use a neutral work-up procedure. Quench the reaction with a saturated solution of ammonium chloride (a mild acid) instead of strong acids. Wash the organic layer with brine and dry over an anhydrous salt like sodium sulfate.
-
Minimize Contact Time: If an acidic or basic wash is necessary, minimize the contact time and use dilute solutions. Perform the extractions quickly and at a low temperature.
-
Avoid Excessive Heat: During solvent removal (e.g., on a rotary evaporator), avoid using excessive heat, as this can promote hydrolysis if residual water is present.
Part 3: Analytical Protocols for Byproduct Analysis
Accurate identification and quantification of byproducts are crucial for reaction optimization. The following are recommended analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for monitoring reaction progress and quantifying product and byproduct levels.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid | Acetonitrile often provides better resolution for these types of compounds. |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes. | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Many of the expected products and byproducts contain chromophores that absorb at these wavelengths. Diode array detection (DAD) is recommended to obtain full UV spectra for peak identification. |
| Injection Volume | 5-10 µL | A small injection volume helps to prevent peak broadening. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and byproducts based on their retention times (determined by injecting standards, if available).
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying unknown byproducts by providing molecular weight information.
Table 2: Recommended LC-MS Method Parameters
| Parameter | Recommendation | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for a wide range of organic molecules. |
| Polarity | Positive and Negative Ion Mode | Run in both modes to maximize the chances of detecting all components. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | A TOF analyzer provides high-resolution mass data, which is useful for determining elemental compositions. |
| Scan Range | 100 - 1000 m/z | This range should cover the molecular weights of the expected product and byproducts. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
Analysis: Analyze the sample using an LC-MS system with the parameters outlined above.
-
Data Interpretation:
-
Extract the ion chromatograms for the expected molecular weights of the product and potential byproducts (e.g., Michael adduct, hydrolyzed products).
-
For unknown peaks, analyze the mass spectrum to determine the molecular weight. Use high-resolution mass data to propose possible elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structure elucidation of isolated byproducts.
Experimental Protocol: NMR Analysis
-
Isolation: Isolate the byproduct of interest using preparative HPLC or column chromatography.
-
Sample Preparation: Dissolve a sufficient amount of the purified byproduct (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a suite of NMR spectra, including:
-
¹H NMR: To identify the types and connectivity of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.
-
-
Structure Elucidation: Analyze the NMR data to determine the chemical structure of the byproduct.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the role of the sulfonyl group in this compound?
A1: The sulfonyl group (–SO₂Et) is a strong electron-withdrawing group. Its presence, along with the nitrile group (–C≡N), significantly increases the acidity of the methylene protons, making them easily removable by a base to form a stabilized carbanion. This high acidity is what makes this compound a highly reactive "active methylene compound."
Q2: Can I use a strong base like sodium hydride to deprotonate this compound?
A2: While sodium hydride is a strong enough base to deprotonate this compound, its use is generally not recommended for Knoevenagel condensations. The rapid and irreversible formation of the carbanion can lead to a high concentration of the nucleophile, increasing the likelihood of side reactions such as Michael additions. Milder, catalytic bases are generally preferred to maintain a low, steady-state concentration of the carbanion.
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: If your reaction is slow, consider the following:
-
Increase the Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions, so it's a trade-off that needs to be optimized.
-
Change the Solvent: The choice of solvent can have a significant impact on reaction rates. Polar aprotic solvents like DMF or acetonitrile can often accelerate these types of reactions.
-
Use a More Active Catalyst: If you are using a very weak base, you may need to switch to a slightly stronger one. However, be cautious of the potential for increased side reactions.
Q4: How can I purify my product if it is contaminated with a Michael adduct?
A4: Purification can be challenging due to the similar polarities of the desired product and the Michael adduct.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. You may need to screen different solvent systems to find one that provides adequate separation.
-
Crystallization: If your desired product is a solid, recrystallization from a suitable solvent system may be an effective purification method. You may need to try several different solvents to find one that selectively crystallizes your product.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethylsulfonylacetonitrile Intermediates
For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance. The reliability of data generated for pharmaceutical intermediates like Ethylsulfonylacetonitrile is paramount to ensuring the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of analytical methods for this compound intermediates, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method, compare it with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) alternatives, and provide the rationale behind the experimental choices, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
The Critical Role of Method Validation
In pharmaceutical development, analytical methods are indispensable for the qualitative and quantitative assessment of drug substances and their intermediates.[7] For this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust analytical methods are crucial for:
-
Purity Assessment: Quantifying the main component and detecting impurities.
-
Stability Testing: Monitoring the degradation of the intermediate under various conditions.
-
Quality Control: Ensuring batch-to-batch consistency.
An unvalidated or poorly validated method can lead to unreliable results, potentially compromising the entire drug development process. Therefore, a thorough validation process is essential to demonstrate that the analytical procedure is fit for its intended purpose.[5]
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[7][8] Its versatility and sensitivity make it an ideal choice for the analysis of this compound intermediates.
Experimental Protocol: HPLC Method Validation
The validation of an HPLC method involves a series of experiments to assess its performance characteristics.[9] The following protocol outlines the key validation parameters based on ICH Q2(R2) guidelines.[3][4][5][6][10]
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound.
-
Inject the standard solution multiple times (typically 5 or 6).
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates.
-
-
Acceptance Criteria: The RSD for the peak area should typically be ≤ 2.0%.[3]
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure this compound.
-
Analyze a sample spiked with known impurities and degradation products.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, with a resolution factor of >1.5.[11]
3. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.[3]
-
Procedure:
-
Prepare a series of calibration standards of this compound at different concentrations (typically 5-6 levels).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[3]
-
Procedure:
-
Prepare samples with known concentrations of this compound (e.g., by spiking a blank matrix).
-
Analyze these samples in triplicate at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.[11]
-
Intermediate Precision: The analysis is performed by different analysts, on different days, and with different equipment within the same laboratory.[11][13]
-
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to method parameters such as mobile phase composition, pH, column temperature, and flow rate.
-
Analyze the samples under these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should still meet the criteria, and the results should not be significantly affected by the variations.
Comparative Analysis of Analytical Methods
While HPLC is a robust primary method, other techniques can offer advantages in specific scenarios. This section compares HPLC with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography (GC)
GC is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds.[14] For certain this compound intermediates that are volatile, GC can be a viable alternative to HPLC.
Advantages of GC:
-
High Resolution: GC often provides excellent separation efficiency for volatile compounds.
-
Speed: Analysis times can be shorter compared to HPLC.
-
Different Selectivity: GC can separate compounds that are difficult to resolve by HPLC.
Disadvantages of GC:
-
Analyte Suitability: Limited to volatile and thermally stable compounds. Non-volatile intermediates would require derivatization.[14]
-
Sample Preparation: May require more complex sample preparation, such as extraction from a non-volatile matrix.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[16] This technique is particularly useful for identifying and quantifying trace-level impurities and for structural elucidation.
Advantages of LC-MS:
-
High Sensitivity and Selectivity: Offers significantly lower detection and quantitation limits compared to HPLC with UV detection.
-
Structural Information: Provides molecular weight and fragmentation data, which is invaluable for identifying unknown impurities.[17]
-
Complex Matrix Analysis: Can analyze analytes in complex matrices with minimal sample cleanup.
Disadvantages of LC-MS:
-
Cost and Complexity: The instrumentation is more expensive and requires a higher level of expertise to operate and maintain.
-
Matrix Effects: Ionization suppression or enhancement from matrix components can affect quantitation.
Data Summary and Comparison
The following table summarizes the key performance characteristics of the three analytical methods for the analysis of this compound intermediates.
| Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Specificity | Good | Good to Excellent | Excellent |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 1.5% |
| Limit of Quantitation | ng level | pg to ng level | pg to fg level |
| Robustness | Good | Moderate | Good |
| Cost | Moderate | Low to Moderate | High |
| Throughput | High | High | Moderate |
Visualizing the Workflow
The following diagrams illustrate the validation workflow and the decision-making process for selecting an appropriate analytical method.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. Analytical Method Validation: ICH and USP Perspectives [ijrrjournal.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. pharmtech.com [pharmtech.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. ikev.org [ikev.org]
- 13. wjarr.com [wjarr.com]
- 14. azom.com [azom.com]
- 15. env.go.jp [env.go.jp]
- 16. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Ethylsulfonylacetonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular architectures. Ethylsulfonylacetonitrile, a highly activated methylene compound, has carved a niche for itself as a versatile precursor in the construction of various heterocyclic scaffolds, particularly those containing nitrogen and sulfur. The electron-withdrawing sulfonyl group significantly acidifies the methylene protons, facilitating a range of condensation and cyclization reactions. However, the pursuit of synthetic efficiency, broader substrate scope, and milder reaction conditions necessitates a thorough evaluation of its alternatives. This guide provides an in-depth comparison of this compound with its primary counterparts—malononitrile, ethyl cyanoacetate, and cyanoacetamide—supported by experimental data and mechanistic insights to inform your synthetic strategy.
Core Alternatives and Their Chemical Personalities
The primary alternatives to this compound are other active methylene compounds, where a CH₂ group is flanked by two electron-withdrawing groups. This structural motif imparts a nucleophilic character to the central carbon, making these reagents adept at participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
| Reagent | Structure | Key Features |
| This compound | EtSO₂CH₂CN | Strong electron-withdrawing sulfonyl group, high acidity of methylene protons. |
| Malononitrile | NCCH₂CN | Two cyano groups, highly reactive, versatile in multicomponent reactions.[1] |
| Ethyl Cyanoacetate | EtOOCCH₂CN | Ester and cyano groups, offers handles for further functionalization. |
| Cyanoacetamide | H₂NC(O)CH₂CN | Amide and cyano groups, participates in reactions involving both functionalities. |
Comparative Performance in Key Heterocyclic Syntheses
Thiophene Synthesis: The Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are crucial intermediates in medicinal chemistry.[2] This multicomponent reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[2]
General Reaction Scheme:
Caption: Generalized workflow of the Gewald reaction.
While this compound can theoretically be employed, malononitrile and ethyl cyanoacetate are the most predominantly used active methylene compounds in this reaction.
| Active Methylene Nitrile | Typical Carbonyl Partner | Product | Reported Yield | Reference |
| Malononitrile | Cyclohexanone | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Good to Excellent | [3] |
| Ethyl Cyanoacetate | Acetone | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 35-80% | [3] |
| Cyanoacetamide | Various aldehydes/ketones | 2-Aminothiophene-3-carboxamides | Good | [4] |
Expertise & Experience: The choice between these alternatives often hinges on the desired substitution pattern on the resulting thiophene ring. Malononitrile reliably yields a 3-cyano-substituted thiophene, a versatile handle for further transformations. Ethyl cyanoacetate provides a 3-carbethoxy group, which can be hydrolyzed to a carboxylic acid or converted to an amide. Cyanoacetamide directly furnishes the corresponding 3-carboxamide derivative. The sulfonyl group of this compound would lead to a 3-sulfonylthiophene, a less commonly explored but potentially valuable scaffold. The high reactivity of malononitrile often leads to higher yields and shorter reaction times compared to ethyl cyanoacetate.[3]
Pyridine Synthesis: Multicomponent Approaches
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. Multicomponent reactions (MCRs) offer an efficient and atom-economical route to these scaffolds.
General Reaction Scheme (Hantzsch-like):
Caption: A simplified workflow for a multicomponent pyridine synthesis.
Malononitrile is a star player in the synthesis of 2-amino-3-cyanopyridines through various MCRs.[1] While direct comparative data with this compound is scarce, the vast body of literature on malononitrile highlights its versatility.
| Active Methylene Nitrile | Key Reactants | Product Type | Reported Yield | Reference |
| Malononitrile | Aldehyde, β-Dicarbonyl, NH₄OAc | 2-Amino-3-cyanopyridine | High | [1] |
| Ethyl Cyanoacetate | Aldehyde, β-Dicarbonyl, NH₄OAc | 2-Oxo-1,2-dihydropyridine-3-carbonitrile | Good | [5] |
Expertise & Experience: The high reactivity of malononitrile's methylene protons makes it an excellent nucleophile in the initial Knoevenagel condensation with the aldehyde, driving the reaction forward. The resulting cyanopyridine is a versatile intermediate. Ethyl cyanoacetate, being slightly less reactive, can also be employed, often leading to pyridone structures. The use of this compound would be expected to yield pyridines with a sulfonyl group at the 3-position, a substitution pattern that could impart unique physicochemical and biological properties. The strong electron-withdrawing nature of the sulfonyl group might influence the initial condensation and subsequent cyclization steps, potentially requiring modified reaction conditions.
Pyrimidine Synthesis: The Biginelli Reaction and Analogues
The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which can be oxidized to pyrimidines. While the traditional reaction utilizes a β-ketoester, active methylene nitriles can also be employed.
General Reaction Scheme:
Caption: A generalized workflow for the Biginelli reaction.
Ethyl cyanoacetate is a common choice in Biginelli-type reactions, leading to pyrimidines with a cyano group at the 5-position.
| Active Methylene Nitrile | Key Reactants | Product Type | Reported Yield | Reference |
| Ethyl Cyanoacetate | Aldehyde, Urea/Thiourea | 4-Oxo-1,4-dihydropyrimidine-5-carbonitrile | Good to Excellent | [6] |
| Malononitrile | Aldehyde, Guanidine | 2,4-Diaminopyrimidine-5-carbonitrile | Moderate to Good | [7] |
Expertise & Experience: The choice of active methylene compound significantly influences the substitution pattern and the nature of the resulting pyrimidine. Ethyl cyanoacetate typically leads to pyrimidones, while the use of malononitrile with guanidine can directly afford diaminopyrimidines, a privileged scaffold in medicinal chemistry. The application of this compound in such reactions is not well-documented but would be anticipated to produce pyrimidines bearing a sulfonyl group, potentially offering novel biological activities. The acidity of the methylene protons in this compound could facilitate the initial condensation, but the steric bulk of the ethylsulfonyl group might influence the subsequent cyclization step.
Experimental Protocols
Representative Protocol for Gewald Thiophene Synthesis using Ethyl Cyanoacetate
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (2.0 equiv)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the carbonyl compound (1.0 equiv), ethyl cyanoacetate (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.
-
Add morpholine (2.0 equiv) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Trustworthiness: This self-validating system relies on the precipitation of the product upon quenching with water, allowing for straightforward isolation. The purity can be readily assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Representative Protocol for Multicomponent Pyridine Synthesis using Malononitrile
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)
-
Ammonium acetate (4.0 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv), malononitrile (1.0 equiv), the β-dicarbonyl compound (1.0 equiv), and ammonium acetate (4.0 equiv) in ethanol.
-
Reflux the reaction mixture with stirring and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the dihydropyridine intermediate.
-
Collect the solid by filtration, wash with water, and dry.
-
The isolated dihydropyridine can be oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., nitric acid, DDQ) in a suitable solvent.
Trustworthiness: The formation of the dihydropyridine intermediate, often as a crystalline solid, provides a key checkpoint in the reaction sequence. The final pyridine product can be purified by crystallization or column chromatography and characterized by standard spectroscopic methods.
Mechanistic Considerations and Causality
The reactivity of these active methylene compounds is directly related to the pKa of their methylene protons. The stronger the electron-withdrawing groups, the more acidic the protons, and generally, the more reactive the nucleophile.
Caption: Relative acidity of common active methylene compounds.
The ethylsulfonyl group in This compound is a powerful electron-withdrawing group, rendering its methylene protons highly acidic. This enhanced acidity can be advantageous in promoting initial condensation steps but may also lead to undesired side reactions or decomposition under harsh basic conditions. In contrast, the moderate acidity of ethyl cyanoacetate and cyanoacetamide often provides a good balance of reactivity and stability. Malononitrile , with its two cyano groups, is highly reactive and a workhorse in many MCRs, often providing excellent yields under mild conditions.[1]
The choice of reagent should, therefore, be guided by the specific requirements of the target heterocycle and the overall synthetic strategy. While this compound may offer access to unique sulfonyl-substituted heterocycles, its alternatives provide well-established and often more versatile routes to a wide array of important heterocyclic scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of Ethylsulfonylacetonitrile Reaction Products
This guide provides an in-depth analysis of the spectroscopic techniques essential for validating the products of reactions involving Ethylsulfonylacetonitrile. As a versatile C-H acid, this compound is a valuable building block in synthetic chemistry, prized for the dual electron-withdrawing capabilities of its sulfonyl and nitrile moieties. These groups activate the central methylene protons, rendering them susceptible to deprotonation and subsequent reaction with a variety of electrophiles.[1][2]
Given this reactivity, rigorous structural confirmation of the resulting products is paramount. This guide will not only detail the "how" but also the "why" behind the selection and application of key spectroscopic methods. We will explore a representative Knoevenagel condensation reaction, provide detailed, self-validating protocols, and compare the outcomes with a common alternative, Malononitrile, to highlight the unique influence of the ethylsulfonyl group.
Section 1: The Chemical Reactivity of this compound
This compound [(CH₃CH₂SO₂CH₂CN)] is classified as an active methylene compound. The potent inductive and resonance effects of the adjacent sulfonyl and nitrile groups significantly increase the acidity of the α-carbon protons. This allows for the facile generation of a resonance-stabilized carbanion under mild basic conditions, which can act as a potent nucleophile.[1][3] This reactivity is central to its utility in forming new carbon-carbon bonds.
Two of its most common and powerful applications are the Knoevenagel condensation and the Michael addition.
-
Knoevenagel Condensation: This reaction involves the nucleophilic addition of the this compound carbanion to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[4][5] The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which is strong enough to deprotonate the active methylene compound without promoting self-condensation of the carbonyl partner.[4]
-
Michael Addition: In this reaction, the this compound carbanion acts as a Michael donor, undergoing a 1,4-conjugate addition to an α,β-unsaturated compound (the Michael acceptor), such as an enone or acrylonitrile.[6][7] This thermodynamically controlled reaction is a cornerstone of synthetic chemistry for creating 1,5-dicarbonyl compounds or their analogs.[7]
For the purpose of this guide, we will focus on the Knoevenagel condensation with an aromatic aldehyde as our case study, as it provides a clear and information-rich product for spectroscopic analysis.
Reaction Mechanism: Knoevenagel Condensation
The causality of the Knoevenagel condensation is a multi-step process initiated by the catalyst. Understanding this mechanism is key to predicting the final product and interpreting the spectroscopic data.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Section 2: The Spectroscopic Validation Workflow
A multi-technique approach is essential for the unambiguous validation of a reaction product. Each spectroscopic method provides a unique piece of the structural puzzle. The workflow should be logical, starting with rapid qualitative checks and progressing to detailed quantitative analysis. This integrated approach forms a self-validating system where the results from each technique must be consistent with the proposed structure.
Caption: Integrated workflow for spectroscopic product validation.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR is the first line of analysis. It is a rapid and non-destructive technique that provides definitive evidence for the presence or absence of key functional groups by measuring their characteristic vibrational frequencies. For a Knoevenagel product, we expect to see the appearance of a C=C double bond and the retention of the C≡N and SO₂ groups, alongside the disappearance of the aldehyde C=O and C-H stretches.
-
Key Peaks for this compound Products:
-
C≡N Stretch: A sharp, strong absorption between 2220-2240 cm⁻¹. Conjugation with the newly formed C=C bond typically shifts this to a slightly lower wavenumber compared to the starting material.[8]
-
SO₂ Stretches: Two strong absorptions, corresponding to the asymmetric and symmetric stretches, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
C=C Stretch: A medium intensity peak around 1630-1600 cm⁻¹ indicating the formation of the alkene.
-
=C-H Bending: A peak around 970 cm⁻¹ is often indicative of a trans C-H wag, providing initial stereochemical information.
-
Mass Spectrometry (MS)
-
Causality: MS provides the molecular weight of the product, one of the most crucial pieces of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum also offers corroborating evidence for the proposed structure.[9][10]
-
Expected Data: For the product of this compound and benzaldehyde, the expected molecular formula is C₁₁H₁₁NO₂S. The calculated monoisotopic mass is 221.0510. An ESI-MS experiment would be expected to show a prominent ion at m/z 222.0583 corresponding to the protonated molecule [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the most powerful technique for complete structural elucidation in solution.[11] ¹H NMR reveals the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and type of carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
-
Key Signals for a Knoevenagel Product (e.g., with Benzaldehyde):
-
¹H NMR:
-
A singlet in the 7.5-8.5 ppm region corresponding to the vinylic proton (=CH-). Its downfield shift is due to the deshielding effects of the adjacent aromatic ring, nitrile, and sulfonyl groups.
-
Multiplets in the 7.4-7.8 ppm region for the aromatic protons of the benzaldehyde moiety.
-
A quartet around 3.2-3.5 ppm for the methylene protons (-SO₂-CH₂ -CH₃) of the ethyl group.
-
A triplet around 1.4-1.6 ppm for the methyl protons (-SO₂-CH₂-CH₃ ) of the ethyl group.
-
-
¹³C NMR:
-
Signals for the aromatic carbons.
-
A signal for the nitrile carbon (-C≡N) typically around 115-120 ppm.
-
Signals for the two carbons of the C=C double bond.
-
Signals for the ethyl group carbons.
-
-
Section 3: Experimental Protocol & Data
Case Study: Knoevenagel Condensation of this compound with Benzaldehyde
This protocol describes a representative synthesis and the subsequent spectroscopic analysis.
Reaction Protocol:
-
To a solution of benzaldehyde (1.0 mmol, 1.0 eq) and this compound (1.1 mmol, 1.1 eq) in 10 mL of ethanol, add piperidine (0.1 mmol, 0.1 eq) as a catalyst.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure product, 2-(ethylsulfonyl)-3-phenylacrylonitrile.
Spectroscopic Validation Protocols:
-
FTIR Spectroscopy:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the dried, solid product onto the ATR crystal.
-
Record the spectrum from 4000 to 600 cm⁻¹.
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the product (~0.1 mg/mL) in acetonitrile or methanol.[12]
-
Infuse the solution into the ESI source in positive ion mode.
-
Acquire the mass spectrum over a range of m/z 100-500.
-
-
NMR Spectroscopy:
-
Dissolve ~10-15 mg of the product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum and a DEPT-135 experiment.
-
Section 4: Performance Comparison with an Alternative Reagent
To contextualize the performance and spectroscopic signature of this compound, we compare its Knoevenagel reaction product with that derived from Malononitrile, another common active methylene compound. Malononitrile [CH₂(CN)₂] lacks the bulky and strongly electron-withdrawing ethylsulfonyl group, which influences both reactivity and the resulting spectroscopic data.
| Parameter | Product from this compound | Product from Malononitrile | Rationale for Difference |
| Product Name | 2-(ethylsulfonyl)-3-phenylacrylonitrile | 2-benzylidenemalononitrile | Different starting active methylene compound. |
| Typical Yield | Good to Excellent (~85-95%) | Excellent (~90-98%) | Malononitrile is often more reactive due to lower steric hindrance and dual nitrile activation. |
| ¹H NMR: Vinylic Proton (ppm) | ~8.2 ppm | ~7.8 ppm | The strongly electron-withdrawing sulfonyl group in the ethylsulfonyl product deshields the vinylic proton more significantly, shifting it further downfield. |
| FTIR: C≡N Stretch (cm⁻¹) | ~2225 cm⁻¹ | ~2220 cm⁻¹ | The electron-withdrawing nature of the sulfonyl group can slightly increase the frequency of the nitrile stretch. |
| Key Differentiator | Presence of characteristic SO₂ stretches (~1320 & 1140 cm⁻¹) in FTIR and ethyl group signals in NMR. | Absence of sulfonyl group signals. Presence of a second C≡N signal in the ¹³C NMR. | The ethylsulfonyl group provides a unique and easily identifiable spectroscopic fingerprint. |
This comparison demonstrates that while both reagents are effective, the choice of active methylene compound has a predictable and measurable impact on the spectroscopic properties of the product. The presence of the ethylsulfonyl group provides additional, unambiguous spectroscopic handles (SO₂ IR peaks, ethyl NMR signals) that can simplify the validation process.
Conclusion
The spectroscopic validation of this compound reaction products is a systematic process that relies on the convergence of evidence from multiple analytical techniques. FTIR provides a rapid confirmation of functional group transformation, mass spectrometry confirms the molecular weight, and NMR spectroscopy delivers the definitive structural proof. By understanding the underlying chemical principles of both the reaction and the spectroscopic methods, researchers can confidently and efficiently characterize their synthesized molecules. The comparison with alternatives like Malononitrile underscores the unique electronic and steric influence of the ethylsulfonyl moiety, which imparts distinct and readily identifiable spectroscopic features to its derivatives, thereby aiding in their unambiguous validation.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael Addition [organic-chemistry.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized Ethylsulfonylacetonitrile
For researchers, scientists, and professionals in drug development, the purity of a synthetic building block like Ethylsulfonylacetonitrile (ESA) is not a trivial detail—it is the bedrock of reproducible and reliable results. As a key intermediate in the synthesis of various pharmacologically active molecules, the presence of even minute impurities can drastically alter reaction kinetics, yield, and the toxicological profile of the final compound.[1]
This guide provides a comprehensive, in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We move beyond mere procedural descriptions to explain the causality behind methodological choices, empowering you to design a self-validating system for quality control in your laboratory.
Understanding the Impurity Profile of this compound
Effective purity analysis begins with a clear understanding of what impurities might be present. The synthesis of this compound often involves the oxidation of ethylthioacetonitrile.[2] Another common route is the reaction of a precursor like 2-(azetidin-3-ylidene)acetonitrile with ethanesulfonyl chloride.[3]
Based on these synthetic pathways, a logical impurity profile would include:
-
Unreacted Starting Materials: Ethylthioacetonitrile or ethanesulfonyl chloride.
-
Reagents and Catalysts: Residual oxidizing agents (e.g., hydrogen peroxide), acids, or bases.[2]
-
Solvent Residues: Acetonitrile, acetic acid, or other organic solvents used during synthesis and purification.[4]
-
Side-Reaction Products: Over-oxidized species or products from hydrolysis of the sulfonyl group.
A multi-faceted analytical approach is therefore not just recommended, but essential for a complete purity determination.
Orthogonal Analytical Techniques for Purity Verification
No single analytical method can provide a complete picture of a compound's purity. By employing several mechanistically different (orthogonal) techniques, we create a self-validating system where the strengths of one method compensate for the limitations of another. We will compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is a cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It excels at separating non-volatile organic impurities and provides a quantitative measure of purity based on peak area percentage.
Strengths:
-
High resolution and sensitivity for a wide range of organic impurities.
-
Provides a "percent purity" value that is readily understood and compared.
-
Established methods are available for similar sulfonyl compounds.[6][7]
Limitations:
-
Requires a chromophore for UV detection. This compound lacks a strong chromophore, which may necessitate the use of indirect detection methods or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[8]
-
It is a relative quantification method; the accuracy of the percent purity depends on all impurities eluting and being detected.
Detailed Experimental Protocol: RP-HPLC
-
System Preparation:
-
Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 column, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 5 µL of the prepared sample.
-
Run a gradient elution as follows:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful hybrid technique that separates volatile and semi-volatile compounds via gas chromatography and then identifies them based on their mass-to-charge ratio using mass spectrometry.[9] It is the ideal method for detecting residual solvents and other volatile impurities that may not be visible by HPLC.[10]
Strengths:
-
Excellent for identifying and quantifying volatile and semi-volatile impurities.[9]
-
The mass spectrometer provides structural information, aiding in the definitive identification of unknown impurities.[11]
-
Highly sensitive, capable of detecting trace levels of contamination.
Limitations:
-
The analyte must be thermally stable and volatile enough to be vaporized without decomposition.
-
Polar compounds like this compound may require derivatization to improve their volatility and chromatographic behavior.
Detailed Experimental Protocol: GC-MS
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with a 5977B MS Detector or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve in 1 mL of high-purity Dichloromethane.
-
-
GC Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-400 m/z.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) for peaks other than the solvent and the main component.
-
Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantitative NMR (qNMR) Spectroscopy
Principle & Rationale: Unlike chromatographic methods that provide relative purity, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance.[12][13] It works by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[14] The direct proportionality between signal intensity and the number of nuclei makes it a powerful, universal detector.[15]
Strengths:
-
Provides an absolute purity value (mass fraction), which is highly accurate and traceable.[12]
-
Simultaneously provides structural confirmation of the main component and any detected impurities.
-
It is a non-destructive technique.[12]
-
Serves as an excellent orthogonal method to chromatography.[15]
Limitations:
-
Requires a high-purity, stable internal standard that has peaks that do not overlap with the analyte.
-
Lower sensitivity compared to chromatographic methods for trace impurities.
-
Requires careful sample preparation and adherence to specific acquisition parameters to ensure quantitativeness.
Detailed Experimental Protocol: ¹H-qNMR
-
Materials:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a tared vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.75 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with a zero-filling and a small line-broadening factor (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the methylene protons of the ethyl group) and the signal from the internal standard (the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula[15]: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
-
Elemental Analysis (CHN)
Principle & Rationale: Elemental analysis determines the mass fraction of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a sample through combustion analysis.[17][18] The experimentally determined elemental composition is then compared to the theoretical composition calculated from the molecular formula. A close match provides strong evidence of the compound's purity and identity.[19]
Strengths:
-
Provides fundamental information about the elemental composition of the bulk sample.
-
Can detect non-carbon-containing inorganic impurities (e.g., salts) that might be missed by other methods.
-
It is a fast, simple, and inexpensive technique.[17]
Limitations:
-
Cannot distinguish between isomers.
-
Less sensitive to organic impurities with similar elemental compositions to the main compound.
-
An accepted deviation of ±0.4% from the theoretical value is common, which may not detect small amounts of impurities.[20][21]
Detailed Experimental Protocol: CHN Analysis
-
System Preparation:
-
Use a calibrated CHN elemental analyzer.
-
Ensure the combustion and reduction tubes are in good condition and the system is free of leaks.
-
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous.
-
Accurately weigh 1-2 mg of the synthesized this compound into a tin capsule.
-
-
Analysis:
-
Run the sample according to the instrument's standard operating procedure.
-
Perform the analysis in triplicate to ensure precision.
-
-
Data Analysis:
-
Compare the average experimental weight percentages of C, H, and N to the theoretical values for this compound (C₄H₇NO₂S).
-
Theoretical Values: C=36.08%, H=5.30%, N=10.52%.
-
The results should be within ±0.4% of the theoretical values.[20]
-
Comparative Data Summary and Interpretation
To illustrate the power of this orthogonal approach, consider the analysis of two different batches of synthesized this compound.
Table 1: Comparative Purity Analysis of Two Batches
| Analytical Technique | Batch A Result | Batch B Result | Interpretation |
| HPLC (Area %) | 99.6% | 96.5% (Main peak), 2.1% (Impurity at RRT 0.8), 1.4% (Other) | Batch A is of high purity. Batch B contains significant organic impurities. |
| GC-MS | No significant impurities detected. | 0.3% Acetic Acid | Batch A is free of volatile impurities. Batch B contains residual solvent/reagent from synthesis. |
| ¹H-qNMR (Mass %) | 99.5% ± 0.3% | 96.2% ± 0.4% | Confirms the high purity of Batch A and corroborates the lower purity of Batch B found by HPLC. |
| Elemental Analysis | C: 36.15%, H: 5.32%, N: 10.49% | C: 36.88%, H: 5.55%, N: 10.21% | Batch A results are within the ±0.4% acceptance criteria. Batch B results deviate significantly, indicating the presence of impurities. |
Overall Assessment:
-
Batch A is consistently shown to be of high purity (>99.5%) across all orthogonal methods. The data from each technique validates the others, providing a high degree of confidence in the quality of the material.
-
Batch B is clearly impure. HPLC quantifies the major organic impurities, GC-MS identifies a volatile impurity, qNMR confirms the lower absolute purity, and Elemental Analysis shows a deviation from the expected composition. This batch would require further purification before use.
Visualization of Analytical Workflows
Visualizing the analytical process helps in standardizing the procedure and ensuring all critical steps are followed.
Caption: General workflow for the purity assessment of this compound (ESA).
Caption: Step-by-step workflow for the HPLC purity analysis method.
Conclusion
The purity assessment of a synthetic intermediate like this compound demands a rigorous, multi-technique approach. Relying on a single method, such as HPLC area percent, can be misleading as it may not account for volatile impurities, inorganic materials, or provide a true measure of absolute purity. By integrating HPLC, GC-MS, qNMR, and Elemental Analysis, researchers can build a comprehensive and self-validating purity profile. This orthogonal strategy ensures the quality and integrity of the material, which is paramount for its successful application in research and drug development, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 3. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas Chromatography Mass Spectrometry (GC-MS) Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 11. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. azom.com [azom.com]
- 18. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ethylsulfonylacetonitrile: A Comparative Cross-Validation for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for versatile and efficient building blocks is perpetual. Ethylsulfonylacetonitrile and its analogs have emerged as powerful reagents, particularly as active methylene compounds, enabling the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of this compound with its common alternatives, namely Mthis compound and Phenylsulfonylacetonitrile. By delving into their reactivity, substrate scope, and practical applications, supported by experimental data and established protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Role of Sulfonylacetonitriles in Synthesis
Sulfonylacetonitriles are characterized by a methylene group activated by two electron-withdrawing groups: a sulfonyl group and a nitrile group. This dual activation imparts significant acidity to the methylene protons, facilitating the formation of a stabilized carbanion. This carbanion serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, which are fundamental to drug discovery and development.
The general structure of a sulfonylacetonitrile is R-SO₂CH₂CN. The nature of the 'R' group—ethyl, methyl, or phenyl—subtly yet significantly influences the reagent's physical properties, reactivity, and, ultimately, its suitability for a specific synthetic transformation.
Comparative Analysis of Sulfonylacetonitriles
The choice between this compound, Mthis compound, and Phenylsulfonylacetonitrile often depends on a balance of reactivity, steric hindrance, and solubility.
Acidity and Nucleophilicity
The acidity of the methylene protons is a critical factor governing the ease of carbanion formation and, consequently, the nucleophilicity of the reagent. The pKa values of the conjugate acids of the carbanions in acetonitrile provide a quantitative measure of this acidity.
| Compound | R Group | pKa (in MeCN) |
| Mthis compound | CH₃ | 21.3 |
| This compound | CH₃CH₂ | Not available, estimated to be similar to Mthis compound |
| Phenylsulfonylacetonitrile | C₆H₅ | 19.1 |
Note: Lower pKa indicates higher acidity.
The phenyl group in Phenylsulfonylacetonitrile is more electron-withdrawing than the alkyl groups, leading to a more acidic methylene group. This enhanced acidity means that a weaker base can be used to generate the carbanion, potentially offering milder reaction conditions. However, the resulting carbanion is also more stabilized and therefore less nucleophilic than the carbanions derived from its alkylsulfonyl counterparts. This can influence reaction rates and yields.
Steric Effects
The size of the sulfonyl group can play a role in the steric accessibility of the nucleophilic carbon.
Caption: Increasing steric bulk from methyl to phenyl sulfonyl groups.
While the difference between a methyl and an ethyl group is modest, the bulky phenyl group can introduce significant steric hindrance, potentially impacting the transition state of the reaction and disfavoring the formation of sterically congested products.
Key Synthetic Applications: A Head-to-Head Comparison
We will now explore the performance of these reagents in three cornerstone reactions in organic synthesis: the Knoevenagel condensation, the Michael addition, and the synthesis of β-ketosulfones.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals.[1]
General Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Performance Comparison:
While direct comparative studies are limited, we can infer performance based on the reagents' intrinsic properties.
| Reagent | Reactivity | Typical Conditions | Yields |
| This compound | Moderate | Mild base (e.g., piperidine, ammonium acetate) | Good to excellent |
| Mthis compound | Moderate | Similar to ethyl analog | Good to excellent |
| Phenylsulfonylacetonitrile | High | Weaker bases can be employed. Catalytic amounts of base are often sufficient.[2] | Generally high, can be influenced by sterics.[2] |
Experimental Protocol: Knoevenagel Condensation with Phenylsulfonylacetonitrile [3]
-
To a solution of an aldehyde (0.11 mmol) and phenylsulfonylacetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), add the catalyst (e.g., a quinine-derived organocatalyst, 0.01 mmol).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) and monitor by TLC.
-
Upon completion, the reaction mixture can be directly used for subsequent steps or purified by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent side reactions, such as the hydrolysis of the nitrile group or the catalyst.
-
Catalyst: An organocatalyst is used to promote the reaction under mild conditions and can be chosen to induce enantioselectivity if a chiral product is desired.
Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Sulfonylacetonitriles are excellent Michael donors.
General Reaction Scheme:
Caption: General scheme of the Michael addition.
Performance Comparison:
| Reagent | Reactivity | Key Considerations |
| This compound | High | The resulting carbanion is a potent nucleophile for this transformation. |
| Mthis compound | High | Similar to the ethyl analog, offering high reactivity. |
| Phenylsulfonylacetonitrile | Moderate | The more stabilized carbanion may exhibit lower reactivity, potentially requiring stronger bases or longer reaction times. |
Experimental Protocol: Thia-Michael Addition (Adaptable for Sulfonylacetonitriles) [4]
-
Dissolve the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂).
-
Add the sulfonylacetonitrile (1.1 equiv) and a catalytic amount of a base (e.g., DBU, Et₃N).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product.
-
Purify the product by column chromatography.
Self-Validating System:
The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.
Synthesis of β-Ketosulfones
Sulfonylacetonitriles can be used as synthons for the preparation of β-ketosulfones, which are valuable intermediates in organic synthesis.[5][6]
General Reaction Scheme:
Caption: General scheme for the synthesis of β-ketosulfones.
Performance Comparison:
| Reagent | Reactivity | Advantages/Disadvantages |
| This compound | Good | The alkyl group is generally stable under various reaction conditions. |
| Mthis compound | Good | Similar to the ethyl analog. |
| Phenylsulfonylacetonitrile | Good | The phenyl group can be advantageous for purification (e.g., crystallinity) but may be susceptible to certain reaction conditions. |
Experimental Protocol: Synthesis of β-Ketosulfones via Microwave Irradiation [7]
-
In a microwave-safe vial, combine the sulfonylacetonitrile (1.0 mmol), an acylating agent (e.g., acid chloride or anhydride, 1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a microwave-compatible solvent (e.g., DMF).
-
Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Expertise & Experience:
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating. The choice of solvent and base is critical for efficient reaction and to minimize side products.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling sulfonylacetonitriles.
| Compound | Key Hazards | Recommended Precautions |
| This compound | Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. |
| Mthis compound | Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. |
| Phenylsulfonylacetonitrile | Acute toxicity (oral, dermal, inhalation). | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. |
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Recommendations
This compound stands as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its performance is comparable to Mthis compound, with the choice between them often being a matter of commercial availability and cost.
Key Takeaways:
-
For higher reactivity and nucleophilicity , this compound and Mthis compound are generally preferred.
-
For reactions requiring milder conditions or where the acidity of the methylene group is paramount , Phenylsulfonylacetonitrile is an excellent choice.
-
Steric considerations may favor the use of the less bulky alkylsulfonylacetonitriles in the synthesis of sterically hindered molecules.
Ultimately, the optimal choice of reagent will be dictated by the specific requirements of the synthetic target and the reaction conditions. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and utilize the most appropriate sulfonylacetonitrile for their drug discovery and development programs.
References
A Comparative Guide to the Synthesis of Ethylsulfonylacetonitrile for Researchers and Pharmaceutical Professionals
Introduction: The Significance of Ethylsulfonylacetonitrile in Modern Drug Discovery
This compound is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of various pharmaceuticals. Its structural motif, featuring a reactive nitrile group and an ethylsulfonyl moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. A prominent application of this intermediate is in the preparation of the ultra-efficient sulfonylurea herbicide, rimsulfuron.[1] The growing demand for such compounds necessitates the development of efficient, scalable, and sustainable synthetic routes to this compound.
This guide provides a comprehensive and objective comparison of the most pertinent synthetic methodologies for the preparation of this compound. We will delve into the experimental intricacies of each route, offering a critical evaluation of their respective yields, reaction conditions, safety profiles, and environmental impact. By presenting detailed, side-by-side comparisons and supporting experimental data, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development needs.
Core Synthetic Strategy: The Oxidation of Ethylthioacetonitrile
The most prevalent and logical approach to the synthesis of this compound is the oxidation of its sulfide precursor, ethylthioacetonitrile. The sulfur atom in ethylthioacetonitrile is in a lower oxidation state and can be readily oxidized to the corresponding sulfone. This transformation is the cornerstone of the synthetic routes we will be comparing.
The choice of oxidizing agent and reaction conditions is paramount, as it directly influences the reaction's efficiency, selectivity, and overall viability on a larger scale. In the following sections, we will dissect three distinct and widely recognized methods for this key oxidation step.
Route 1: The "Green" Oxidation with Hydrogen Peroxide and a Tungstate Catalyst
This method stands out for its use of hydrogen peroxide, an environmentally benign oxidant whose only byproduct is water. The reaction is typically catalyzed by a tungstate salt, such as sodium tungstate dihydrate, in an acidic medium like acetic acid.
Causality Behind Experimental Choices
The use of a tungstate catalyst is crucial for the activation of hydrogen peroxide. In the acidic medium, sodium tungstate is converted to peroxotungstic acid or related peroxo species. These peroxotungstates are much more potent oxidizing agents than hydrogen peroxide itself, enabling the efficient and selective oxidation of the sulfide to the sulfone under milder conditions. Acetic acid serves not only as a solvent but also facilitates the formation of the active catalytic species.
Experimental Protocol
A representative experimental procedure is as follows:
-
To a solution of ethylthioacetonitrile (1 equivalent) in glacial acetic acid (0.5-1.5 equivalents), add a catalytic amount of sodium tungstate dihydrate (0.01-0.03 equivalents).[1]
-
While maintaining the reaction mixture at a controlled temperature, typically between 40-80°C, slowly add hydrogen peroxide (30% aqueous solution, 2-4 equivalents) dropwise.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC). The reaction is typically complete within 1-5 hours.[1]
-
Upon completion, the reaction mixture is worked up by distillation to recover the acetic acid, followed by extraction with an organic solvent (e.g., ethyl acetate or chloroform) to isolate the product.[1]
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield this compound.[1]
Workflow Visualization
Caption: Workflow for the tungstate-catalyzed oxidation of ethylthioacetonitrile.
Route 2: The Robust Oxidation with Potassium Monopersulfate (Oxone®)
This method employs potassium monopersulfate, commercially known as Oxone®, as the primary oxidant. Oxone® is a stable, easy-to-handle, and relatively inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄). The reaction is often facilitated by a phase-transfer catalyst, such as a quaternary ammonium salt, in a biphasic system.
Causality Behind Experimental Choices
The active oxidant in Oxone® is potassium peroxymonosulfate (KHSO₅). The oxidation mechanism is believed to involve a nucleophilic attack of the sulfide on the terminal peroxide oxygen of the peroxymonosulfate. The use of a phase-transfer catalyst is beneficial when dealing with a biphasic reaction medium (e.g., an organic solvent and water), as it facilitates the transfer of the water-soluble oxidant to the organic phase where the sulfide substrate resides, thereby accelerating the reaction rate.
Experimental Protocol
A typical experimental procedure is as follows:
-
Dissolve ethylthioacetonitrile (1 equivalent) in a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Prepare an aqueous solution of Oxone® (typically 2-3 equivalents of the active KHSO₅) and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1-0.5 equivalents).
-
Add the aqueous solution of the oxidant to the solution of the sulfide at a controlled temperature, generally between 10-50°C.
-
Stir the biphasic mixture vigorously for 1-5 hours, monitoring the reaction's completion by TLC or GC.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Workflow Visualization
Caption: Workflow for the Oxone®-mediated oxidation of ethylthioacetonitrile.
Route 3: The Classic Approach with m-Chloroperoxybenzoic Acid (m-CPBA)
The use of meta-chloroperoxybenzoic acid (m-CPBA) is a well-established and reliable method for the oxidation of sulfides to sulfones. This reagent is known for its high reactivity and generally clean reaction profiles.
Causality Behind Experimental Choices
m-CPBA is an electrophilic oxidant. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the sulfur atom of the sulfide attacks the peroxy oxygen of m-CPBA. This method is often favored for its predictability and effectiveness, although the cost and the generation of a stoichiometric amount of m-chlorobenzoic acid as a byproduct are notable considerations.
Experimental Protocol
A general experimental procedure is as follows:
-
Dissolve ethylthioacetonitrile (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath (0°C).
-
Add m-CPBA (typically 2.1-2.5 equivalents for the oxidation to the sulfone) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium sulfite) to quench any excess peroxide, followed by washing with a base (e.g., sodium bicarbonate solution) to remove the m-chlorobenzoic acid byproduct.[2]
-
The organic layer is then dried and the solvent evaporated to yield the desired product.
Workflow Visualization
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethylsulfonylacetonitrile
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The handling and disposal of specialized chemical reagents like Ethylsulfonylacetonitrile demand a meticulous, scientifically grounded approach. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe management of this compound, ensuring the protection of personnel, the environment, and the validity of our research endeavors.
The molecular structure of this compound, featuring both a nitrile (-C≡N) and an ethylsulfonyl (-SO₂CH₂CH₃) group, dictates its specific hazard profile and, consequently, the necessary precautions for its disposal. This document provides the essential, step-by-step guidance required for its safe handling from the bench to final disposal.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of a compound is the foundational step in its safe management. This compound is classified with specific hazards that must be respected at all times.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Source: Compiled from multiple safety data sheets.[1][2]
These classifications are not merely regulatory labels; they are directives for our handling procedures. The oral toxicity necessitates preventing ingestion through strict hygiene, while the irritation potential demands robust barriers to skin and eye contact.[1] The potential for respiratory irritation underscores the need for handling within a controlled, well-ventilated environment.[1]
Core Principles for Disposal:
-
Source Reduction: The most effective waste management strategy is to minimize its generation. Order only the necessary quantities of this compound and, where possible, reduce the scale of experiments.[3]
-
Segregation: Never mix this compound waste with incompatible materials. It is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Improper mixing can lead to hazardous reactions.
-
Compliance: All disposal procedures must adhere strictly to local, state, and federal regulations for hazardous waste.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—the correct PPE is mandatory. The selection of PPE is a direct response to the compound's hazard profile.
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes that could cause serious eye irritation.[1][5]
-
Hand Protection: Wear nitrile gloves.[6] Nitrile provides a suitable barrier for short-term splash protection.[7] It is critical to remember that disposable gloves are for single use and must be removed and discarded immediately after contamination.[7] Always inspect gloves for integrity before use.[5]
-
Body Protection: An impervious lab coat should be worn to prevent skin contact.[1][5]
-
Respiratory Protection: All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols, which could cause respiratory irritation.[5][6]
Step-by-Step Waste Collection and Disposal Protocol
Follow this structured protocol to ensure the safe collection and disposal of this compound waste. This includes pure, unused compound and any solutions or materials contaminated with it.
Phase 1: Waste Collection at the Point of Generation
-
Designate a Waste Container:
-
Labeling is Critical:
-
The label must clearly read: "HAZARDOUS WASTE: this compound ".[6]
-
List all components of the waste, including any solvents.
-
Include the appropriate hazard warnings: "Harmful," "Irritant."[8]
-
Mark the date when waste is first added to the container.[6][10] This is crucial for regulatory compliance regarding storage time limits.
-
-
Segregate the Waste:
-
Collect this compound waste separately. Do not mix with other waste streams, particularly halogenated solvents or incompatible materials like strong acids or bases.[1][10]
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[3][10] This area should be away from heat sources or open flames.[8]
-
Phase 2: Managing Spills and Decontamination
Accidents can happen, and a prepared response is essential for safety.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Contain the spill using a non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[10] Do not use paper towels for large spills.[10]
-
Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[10]
-
Clean the spill area thoroughly with soap and water.[6]
-
-
Large Spills:
-
Evacuate all non-essential personnel from the area immediately.[6][10]
-
If safe to do so, remove any ignition sources.[10]
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.[6] Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Equipment and Glassware Decontamination:
-
The process of rendering equipment safe involves distinct steps: deactivation, decontamination, and cleaning.[11]
-
Decontamination: Rinse contaminated glassware and equipment thoroughly. The first rinse should be with a compatible solvent (e.g., isopropanol) that is collected as hazardous waste.
-
Cleaning: After the initial decontamination rinse, wash the equipment with soap and copious amounts of water.[6]
-
Dispose of any single-use items, like contaminated wipes or gloves, in the solid hazardous waste stream.[8]
-
Phase 3: Final Disposal
-
Storage:
-
Professional Disposal:
-
This compound waste is considered hazardous and must not be disposed of down the drain or in regular trash.[4][9]
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[4][6] These professionals are equipped to transport and dispose of the chemical in compliance with all environmental regulations, likely through high-temperature incineration at a specialized facility.[8]
-
Emergency Procedures for Exposure
In the event of accidental exposure, immediate and correct action is vital.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[1][12] |
| Skin Contact | Take off contaminated clothing. Wash the affected area thoroughly with plenty of soap and water.[1][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[1][12] |
Visualizing the Disposal Workflow
To clarify the decision-making process for handling this compound waste, the following workflow diagram provides a visual guide from generation to disposal.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. file.leyan.com [file.leyan.com]
- 2. 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | C7H10N2O2S | CID 57868854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. solvent-recyclers.com [solvent-recyclers.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 9. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 10. benchchem.com [benchchem.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
